N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUYTVHRBWHVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640080 | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-39-7 | |
| Record name | N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, also known as N-(5-bromopyridin-3-yl)pivalamide, is a halogenated pyridine derivative. This document provides a concise overview of its known physical and chemical properties based on currently available data. The information is intended to support research and development activities involving this compound.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 873302-39-7 | Chemical Supplier |
| Molecular Formula | C₁₀H₁₃BrN₂O | Chemical Supplier |
| Molecular Weight | 257.13 g/mol | Chemical Supplier |
| Physical Form | Solid | Chemical Supplier |
| Boiling Point (Predicted) | 365.7 ± 27.0 °C | Chemical Supplier |
| Density (Predicted) | 1.416 ± 0.06 g/cm³ | Chemical Supplier |
| pKa (Predicted) | 13.52 ± 0.70 | Chemical Supplier |
Note: The lack of experimentally verified data for several key physical properties necessitates careful experimental determination for any application requiring precise values.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the cited literature.
However, a synthetic protocol for a structurally similar compound, N-(2-Bromopyridin-3-yl)pivalamide, has been reported and can serve as a reference for the potential synthesis of the title compound.
Example Synthetic Protocol: N-(2-Bromopyridin-3-yl)pivalamide[2]
This protocol describes the synthesis of an isomer of the title compound and may be adaptable.
Materials:
-
3-amino-2-bromopyridine
-
Triethylamine
-
Dichloromethane (DCM)
-
Trimethylacetyl chloride
Procedure:
-
A solution of 3-amino-2-bromopyridine (1.13 g, 6.5 mmol, 1 eq.) and triethylamine (1.2 mL, 8.5 mmol, 1.3 eq.) in 13 mL of DCM is cooled to 0°C.
-
Trimethylacetyl chloride (0.9 mL, 7.2 mmol, 1.1 eq.) in 2 mL of DCM is added to the cooled solution.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
Following the reaction, 15 mL of water is added.
-
The aqueous layer is extracted twice with 10 mL portions of dichloromethane.
-
The combined organic phases are dried, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield N-(2-bromopyridin-3-yl)pivalamide.
The following diagram illustrates the general workflow for this synthesis.
Caption: General synthesis workflow for N-(2-Bromopyridin-3-yl)pivalamide.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research and screening are required to elucidate any potential pharmacological effects of this compound.
Conclusion
This technical guide summarizes the currently known physicochemical properties of this compound. While basic identifiers and some predicted properties are available, a significant gap exists in the experimental data for key physical characteristics and biological activity. The provided synthetic protocol for a related compound offers a potential starting point for its chemical synthesis. Researchers are encouraged to perform experimental validation of the predicted properties and to investigate the potential biological relevance of this molecule.
N-(5-bromopyridin-3-yl)pivalamide chemical structure and IUPAC name
An In-depth Technical Guide to N-(5-bromopyridin-3-yl)pivalamide
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for N-(5-bromopyridin-3-yl)pivalamide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and IUPAC Name
N-(5-bromopyridin-3-yl)pivalamide is a chemical compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 3-position. The pivalamide group consists of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.
IUPAC Name: N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide
To visualize the chemical structure, the following DOT script can be used to generate a diagram.
Caption: Chemical structure of N-(5-bromopyridin-3-yl)pivalamide.
Physicochemical Properties
Quantitative data for N-(5-bromopyridin-3-yl)pivalamide is summarized in the table below. This information is critical for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C10H13BrN2O | |
| Molecular Weight | 257.131 g/mol | |
| Purity | 95% | |
| Storage Temperature | 2-8 °C |
Experimental Protocols: Synthesis
Proposed Synthesis of N-(5-bromopyridin-3-yl)pivalamide
This protocol is adapted from the synthesis of a related isomer and is expected to yield the target compound with high purity.
Materials:
-
5-amino-3-bromopyridine
-
Pivaloyl chloride (trimethylacetyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-bromopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane.
-
Acylation: Cool the solution to 0°C in an ice bath. To this solution, add pivaloyl chloride (1.1 eq.) dissolved in dichloromethane dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain N-(5-bromopyridin-3-yl)pivalamide.
The following diagram illustrates the proposed experimental workflow for the synthesis.
Caption: Proposed workflow for the synthesis of N-(5-bromopyridin-3-yl)pivalamide.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available regarding the biological activity or involvement in signaling pathways for N-(5-bromopyridin-3-yl)pivalamide. Researchers are encouraged to perform initial screenings to determine its potential pharmacological profile.
Conclusion
This technical guide provides the essential chemical information for N-(5-bromopyridin-3-yl)pivalamide, including its structure, IUPAC name, and key physicochemical properties. While a specific synthesis protocol is not documented, a reliable method has been proposed based on the synthesis of a closely related isomer. The lack of data on its biological activity presents an opportunity for novel research in the fields of medicinal chemistry and drug discovery.
In-Depth Technical Guide: Characterization and Spectral Data of N-(5-Bromopyridin-3-yl)pivalamide (CAS 873302-39-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization and spectral data for the chemical compound N-(5-Bromopyridin-3-yl)pivalamide, identified by CAS number 873302-39-7. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established information with predicted data based on analogous structures to offer a thorough profile for research and development purposes.
Chemical Identity and Physical Properties
| Property | Value |
| CAS Number | 873302-39-7 |
| Chemical Name | N-(5-Bromopyridin-3-yl)pivalamide |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Predicted Physical State | Solid |
Synthesis Protocol
A plausible and efficient synthesis of N-(5-Bromopyridin-3-yl)pivalamide can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-amino-5-bromopyridine.
Step 1: Synthesis of 3-amino-5-bromopyridine
This precursor can be synthesized from commercially available 3,5-dibromopyridine. A microwave-assisted method offers a rapid and high-yield approach.[1]
-
Materials: 3,5-dibromopyridine, a suitable amine (e.g., ammonia or a protected amine), and a solvent appropriate for microwave synthesis.
-
Procedure: In a microwave reactor vessel, combine 3,5-dibromopyridine with an excess of the chosen amine in a suitable solvent. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time to facilitate the nucleophilic aromatic substitution.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by column chromatography on silica gel to yield pure 3-amino-5-bromopyridine.
Step 2: Acylation to N-(5-Bromopyridin-3-yl)pivalamide
The final product is obtained by the acylation of 3-amino-5-bromopyridine with pivaloyl chloride. A general procedure for the acylation of a similar aminopyridine is adapted here.[2]
-
Materials: 3-amino-5-bromopyridine, pivaloyl chloride, triethylamine (or another non-nucleophilic base), and anhydrous dichloromethane (DCM).
-
Procedure: To a solution of 3-amino-5-bromopyridine and triethylamine in anhydrous DCM, cooled in an ice bath, a solution of pivaloyl chloride in DCM is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford N-(5-Bromopyridin-3-yl)pivalamide.
Spectral Data and Characterization
While specific, experimentally verified spectra for N-(5-Bromopyridin-3-yl)pivalamide are not widely published, the following tables provide predicted spectral data based on the analysis of structurally similar compounds and general spectroscopic principles.
Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.5 | d | Pyridine H-2 or H-6 |
| ~8.3 | t | Pyridine H-4 | |
| ~8.1 | d | Pyridine H-6 or H-2 | |
| ~7.8 | br s | N-H | |
| ~1.3 | s | -C(CH₃)₃ | |
| ¹³C | ~177 | s | C=O (amide) |
| ~148 | s | Pyridine C-5 (C-Br) | |
| ~145 | d | Pyridine C-2 or C-6 | |
| ~138 | s | Pyridine C-3 (C-N) | |
| ~125 | d | Pyridine C-4 | |
| ~123 | d | Pyridine C-6 or C-2 | |
| ~40 | s | -C (CH₃)₃ | |
| ~27 | q | -C(C H₃)₃ |
Predicted chemical shifts are relative to TMS and may vary depending on the solvent used.
Predicted Mass Spectrometry Data
| Technique | Expected Observation |
| Electron Ionization (EI-MS) | Molecular ion [M]⁺ peak at m/z 256 and 258 in an approximate 1:1 ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br). |
| Key fragment ions resulting from the cleavage of the amide bond and loss of the pivaloyl group or tert-butyl group. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Medium, Broad | N-H Stretch (Amide) |
| ~2970 | Strong | C-H Stretch (Alkyl) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1580, ~1470 | Medium | C=C and C=N Stretch (Pyridine Ring) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~600-500 | Medium-Strong | C-Br Stretch |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of N-(5-Bromopyridin-3-yl)pivalamide (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
Mass Spectrometry (MS): A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile. The sample is introduced into a mass spectrometer, and the spectrum is acquired using either electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for N-(5-Bromopyridin-3-yl)pivalamide, its structural components suggest potential areas for investigation.
-
Enzyme Inhibition: The pyridine amide scaffold is present in numerous compounds that exhibit inhibitory activity against various enzymes. For example, certain pyridine amide derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1.[3] The pivaloyl group can also influence binding affinity and selectivity.
-
Antiproliferative and Antimicrobial Activity: Bromopyridine derivatives have been explored for their potential as antiproliferative agents against cancer cell lines and as antimicrobial agents.[4][5] The bromine atom can enhance activity through halogen bonding and by modifying the electronic properties of the pyridine ring.
Given these precedents, N-(5-Bromopyridin-3-yl)pivalamide could hypothetically interact with various cellular signaling pathways. For instance, if it were to act as a kinase inhibitor, it could modulate pathways involved in cell proliferation, survival, and differentiation.
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. N-(2-Bromopyridin-3-yl)pivalamide synthesis - chemicalbook [chemicalbook.com]
- 3. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available quantitative solubility data, this document provides a comprehensive framework for its determination. A detailed, generalized experimental protocol based on the well-established shake-flask method is presented, alongside a qualitative discussion of the compound's expected solubility based on its structural features. This guide aims to equip researchers with the necessary methodology to ascertain the solubility profile of this and similar compounds in common laboratory solvents, a critical parameter for advancing research and development.
Introduction
This compound is a substituted pyridine derivative. The solubility of such compounds in various solvents is a fundamental physicochemical property that significantly influences their utility in synthetic chemistry, purification processes, formulation development, and biological assays. A thorough understanding of a compound's solubility is paramount for its effective application in a laboratory setting and for the progression of drug development pipelines.
Predicted Solubility Profile
Based on the chemical structure of this compound, a qualitative prediction of its solubility can be inferred. The molecule possesses both polar and non-polar characteristics. The pyridine ring, with its nitrogen atom, and the amide functional group contribute to its polarity and potential for hydrogen bonding. Conversely, the bromo substituent and the tert-butyl group are non-polar and will influence its solubility in less polar organic solvents.
It is anticipated that the compound will exhibit limited solubility in aqueous solutions due to the presence of the hydrophobic bromo and tert-butyl groups. Its solubility is expected to be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the amide and pyridine moieties can interact favorably. In protic solvents like ethanol and methanol, moderate solubility is expected. In non-polar solvents such as hexanes, the solubility is likely to be low.
Quantitative Solubility Data
As of the date of this guide, no peer-reviewed experimental data for the solubility of this compound has been published. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetone | 25 | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask Method |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask Method |
| Chloroform | 25 | Data not available | Data not available | Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following is a generalized protocol that can be adapted for this compound.
4.1. Materials
-
This compound (solid, high purity)
-
Selected common laboratory solvents (analytical grade or higher)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Conclusion
While specific experimental solubility data for this compound is not currently available, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The outlined shake-flask protocol is a robust and reliable method for obtaining accurate thermodynamic solubility data. The qualitative assessment based on the compound's structure offers a preliminary understanding of its expected behavior in various common laboratory solvents. By following the detailed experimental methodology, researchers can generate the quantitative data required to facilitate the effective use of this compound in their scientific endeavors.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(5-bromopyridin-3-yl)pivalamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predicted analysis based on established NMR principles and spectral data from structurally related compounds, such as 3-amino-5-bromopyridine and various pivalamide derivatives. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the characterization of this and similar molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for N-(5-bromopyridin-3-yl)pivalamide. These predictions are based on the analysis of its constituent functional groups and comparison with known NMR data of analogous structures. The spectra are predicted for a solution in deuterochloroform (CDCl₃), a common solvent for NMR analysis.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~ 8.5 | Doublet (d) | ~ 2.0 |
| H-4 (Pyridine) | ~ 8.2 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0, 2.0 |
| H-6 (Pyridine) | ~ 8.6 | Doublet (d) | ~ 2.0 |
| NH (Amide) | ~ 8.0 | Singlet (s, broad) | - |
| C(CH₃)₃ (Pivaloyl) | ~ 1.3 | Singlet (s) | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~ 177 |
| C-2 (Pyridine) | ~ 145 |
| C-3 (Pyridine) | ~ 135 |
| C-4 (Pyridine) | ~ 138 |
| C-5 (Pyridine) | ~ 118 |
| C-6 (Pyridine) | ~ 148 |
| C (CH₃)₃ (Pivaloyl) | ~ 40 |
| C(CH₃ )₃ (Pivaloyl) | ~ 27 |
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to N-(5-bromopyridin-3-yl)pivalamide and similar organic molecules.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.
¹H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program : Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature : 298 K.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer)
-
Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature : 298 K.
-
Spectral Width : 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds (a longer delay may be necessary for the observation of quaternary carbons).
-
Number of Scans : 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Visualization of Molecular Structure and NMR Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and the logical workflow for spectral analysis.
Caption: Molecular structure of N-(5-bromopyridin-3-yl)pivalamide.
Caption: Experimental workflow for NMR spectrum analysis.
Caption: Predicted ¹H NMR signal assignments.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide leverages fundamental principles of mass spectrometry to predict the major fragment ions. Key fragmentation mechanisms for amides, aromatic halides, and pyridine derivatives are considered to propose a plausible fragmentation pathway.
The molecular formula for this compound is C10H13BrN2O, with a molecular weight of approximately 257.14 g/mol [1][2]. The presence of bromine, with its two common isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic M and M+2 isotopic peaks for bromine-containing fragments[3].
Predicted Mass Spectrometry Fragmentation Pattern
Electron ionization of this compound is expected to produce a molecular ion (M+) at m/z 256/258. The fragmentation pattern will likely be dominated by cleavages characteristic of the pivaloyl group and the bromopyridine moiety.
The primary fragmentation pathways are anticipated to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for 79Br/81Br) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 256/258 | [C10H13BrN2O]+• | Molecular Ion | Low to Medium |
| 200/202 | [C5H4BrN2]+• | Loss of a tert-butyl radical (•C(CH3)3) via alpha-cleavage | Medium |
| 171/173 | [C5H4BrN]+• | Cleavage of the C-N amide bond, loss of pivaloyl radical | Medium to High |
| 85 | [C5H9O]+ | Formation of the pivaloyl cation | High (likely base peak) |
| 57 | [C4H9]+ | Formation of the tert-butyl cation | High |
| 78 | [C5H4N]+ | Loss of a bromine radical from the bromopyridine cation | Medium |
Key Fragmentation Pathways
-
Alpha-Cleavage: A common fragmentation pathway for carbonyl compounds is alpha-cleavage, the breaking of a bond adjacent to the carbonyl group[4][5]. For this compound, this can result in the loss of the tert-butyl group as a radical, leading to a fragment at m/z 200/202.
-
Amide Bond Cleavage: Cleavage of the C-N amide bond is another prominent fragmentation pathway. This can occur in two ways:
-
Formation of the pivaloyl cation ([C5H9O]+) at m/z 85. This is a very stable acylium ion and is predicted to be a high-abundance peak, potentially the base peak.
-
Formation of the 5-bromo-3-aminopyridine radical cation at m/z 172/174 (not listed in the table as it's often less favored than the acylium ion formation).
-
-
Fragmentation of the Pivaloyl Group: The pivaloyl cation (m/z 85) can further fragment by losing carbon monoxide (CO) to form the highly stable tert-butyl cation ([C4H9]+) at m/z 57[6]. This is expected to be another major peak in the spectrum.
-
Fragmentation of the Bromopyridine Moiety: The bromopyridine cation fragment at m/z 171/173 can undergo subsequent fragmentation. A characteristic fragmentation of brominated aromatic compounds is the loss of the bromine radical (•Br), which would lead to the pyridyl cation at m/z 78[3].
Mandatory Visualization: Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
As no specific experimental data was found for this compound, a general protocol for the analysis of a similar small molecule by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below. This is a standard method for obtaining mass spectra of volatile and semi-volatile organic compounds.
1. Sample Preparation
-
Solvent Selection: Choose a volatile solvent in which the compound is soluble, such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL. High concentrations can lead to source contamination and detector saturation.
-
Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used[3].
-
GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for many small molecules.
-
Injection:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase the temperature to 280 °C at a rate of 10-20 °C/min.
-
Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components[3].
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400 to cover the expected molecular ion and fragment ions.
-
Scan Speed: A suitable scan speed to obtain at least 10-15 spectra across each chromatographic peak.
4. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Obtain the mass spectrum for the chromatographic peak corresponding to this compound.
-
Process the mass spectrum to identify the molecular ion peak (including the M+2 isotope pattern) and the major fragment ions.
-
Interpret the fragmentation pattern based on the principles outlined in this guide and compare it to mass spectral libraries if available.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | 873302-39-7 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide on the Potential Biological Activity of N-(5-bromopyridin-3-yl)pivalamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities, synthetic methodologies, and experimental protocols related to N-(5-bromopyridin-3-yl)pivalamide and its derivatives. The information presented is collated from various studies on structurally related compounds, offering insights into potential therapeutic applications and guiding future research and development efforts in this area.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The amide functionality is also a cornerstone of many pharmaceuticals, contributing to target binding and modulating pharmacokinetic properties. The combination of a brominated pyridine core with a pivalamide group in N-(5-bromopyridin-3-yl)pivalamide suggests a potential for diverse biological activities. This guide explores the existing landscape of related compounds to extrapolate the potential therapeutic avenues for this class of molecules.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar pyridine and amide derivatives, N-(5-bromopyridin-3-yl)pivalamide derivatives are promising candidates for investigation in several therapeutic areas.
2.1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyridine-containing amides. These compounds have been shown to target various cancer cell lines, including breast, prostate, and cervical cancer. For instance, novel pyridine derivatives have shown significant cytotoxic effects against MCF-7 (breast cancer), DU-145 (prostate cancer), and HeLa (cervical cancer) cell lines, with some compounds exhibiting potency comparable to the standard drug doxorubicin[1]. The anticancer activity is often linked to the inhibition of critical cellular pathways.
2.2. Kinase Inhibition
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridine-based scaffolds are prevalent in kinase inhibitors. Notably, derivatives of N-(pyridin-3-yl)acetamide have been investigated as PIM-1 kinase inhibitors[2]. PIM kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy. Furthermore, compounds with a N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide scaffold have been identified as potent dual inhibitors of PI3K/mTOR, key components of a signaling pathway critical for cell growth and survival[3]. The structural resemblance suggests that N-(5-bromopyridin-3-yl)pivalamide derivatives could also exhibit inhibitory activity against various kinases.
2.3. Antibacterial Activity
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Pyridine derivatives have shown promise in this area. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity against several Gram-positive bacteria[4]. The investigation of N-(5-bromopyridin-3-yl)pivalamide derivatives for antibacterial properties could yield novel therapeutic leads.
Quantitative Biological Data
The following tables summarize the biological activity of various pyridine and amide derivatives that are structurally related to the core topic. This data provides a comparative baseline for future studies on N-(5-bromopyridin-3-yl)pivalamide derivatives.
Table 1: Anticancer Activity of Related Pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazopyridine Derivatives | MCF-7, DU-145, HeLa | 15.70 - 88.27 | [1] |
| Dexibuprofen Amide Derivatives | MCF-7 | 0.01 | [5] |
| Amidine Derivatives | T47D (Breast), NCI H-522 (Lung), HCT-15 (Colon), PA-1 (Ovary), HepG2 (Liver) | Not specified in abstract | [6] |
Table 2: Kinase Inhibitory Activity of Related Pyridine Derivatives
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | 1.7 (for most potent) | [3] |
| N-(pyridin-3-yl)acetamide Derivatives | PIM-1 | Not specified in abstract | [2] |
Table 3: Antibacterial Activity of Related Pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | 32 - 256 | [4] |
Experimental Protocols
This section details generalized experimental protocols for the synthesis and biological evaluation of N-(5-bromopyridin-3-yl)pivalamide derivatives, based on methodologies reported for similar compounds.
4.1. General Synthesis of N-Aryl Amides
A common method for the synthesis of N-aryl amides involves the coupling of an amine with a carboxylic acid derivative.
-
Materials: 3-amino-5-bromopyridine, pivaloyl chloride, a suitable base (e.g., pyridine, triethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
Dissolve 3-amino-5-bromopyridine in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5-bromopyridin-3-yl)pivalamide.
-
4.2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
4.3. Kinase Inhibition Assay
Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
General Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase.
-
Procedure (Example using a luminescence-based assay):
-
Add the kinase, substrate, and ATP to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Incubate the reaction mixture for a specific time at an optimal temperature.
-
Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
4.4. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Grow the bacterial strains in a suitable broth medium.
-
Procedure (Broth microdilution method):
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by N-(5-bromopyridin-3-yl)pivalamide derivatives and a general workflow for their synthesis and evaluation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for synthesis and evaluation.
Conclusion
While direct studies on the biological activity of N-(5-bromopyridin-3-yl)pivalamide derivatives are limited in the public domain, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The pyridine and amide moieties are well-established pharmacophores, and their combination in this scaffold suggests promising avenues for drug discovery, particularly in the fields of oncology, infectious diseases, and kinase-mediated disorders. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to initiate and advance the exploration of this chemical space. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Mechanism of Action of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide Remains Undefined
Despite a comprehensive investigation into available scientific literature and chemical databases, the mechanism of action, biological targets, and pharmacological profile of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide remain uncharacterized. This compound, identified by the CAS Number 873302-39-7, appears to be a novel chemical entity or a synthetic intermediate that has not yet been the subject of significant biological investigation.
A Look at Structurally Related Compounds
While direct information is lacking for the specified molecule, an examination of the broader chemical class of substituted bromo-pyridinyl-amides and picolinamide derivatives offers some speculative insight into potential areas of biological activity. It is crucial to note that these are general observations of related structures and do not represent data for this compound.
Derivatives of picolinamide, a structural isomer of the nicotinamide moiety present in the query compound, have been explored for a variety of therapeutic applications. Research has shown that compounds within this class can exhibit activities such as:
-
Enzyme Inhibition: Various picolinamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and vascular endothelial growth factor receptor-2 (VEGFR-2) kinase.
-
Antimicrobial and Antifungal Activity: Some related heterocyclic amides have demonstrated potential as antimicrobial or antifungal agents.
-
Neurological and Oncological Applications: The pyridine and amide moieties are common scaffolds in the development of drugs targeting the central nervous system and in cancer research.
The Path Forward: Future Research Directions
The absence of data for this compound highlights a gap in the current scientific knowledge. For researchers, scientists, and drug development professionals, this compound represents an unexplored area with potential for discovery. A logical next step for investigating its mechanism of action would involve a systematic screening and characterization process.
A potential experimental workflow could be conceptualized as follows:
The Discovery and Initial Synthesis of N-(5-bromopyridin-3-yl)pivalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial synthesis of N-(5-bromopyridin-3-yl)pivalamide, a substituted pyridine derivative. The compound was first disclosed in patent literature as part of a broader effort in the development of novel kinase inhibitors. This document provides a comprehensive overview of the synthetic routes to the key intermediate, 3-amino-5-bromopyridine, and the final acylation step to yield the title compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and further investigation by the scientific community.
Introduction and Discovery
The first documented synthesis of N-(5-bromopyridin-3-yl)pivalamide appears in the patent literature, specifically in patent US2013/296302 A1.[1] This disclosure places the compound within the context of medicinal chemistry and drug discovery, where it was synthesized as part of a library of compounds aimed at identifying novel therapeutic agents. While the patent does not specify the exact biological target, the broader class of compounds suggests a potential role as a kinase inhibitor. The initial synthesis, therefore, was driven by the need to explore the structure-activity relationships of this chemical scaffold.
The core structure of N-(5-bromopyridin-3-yl)pivalamide combines a brominated pyridine ring with a pivaloyl amide moiety. The brominated pyridine core is a common feature in many biologically active molecules, offering a site for further chemical modification. The pivaloyl group, with its bulky tert-butyl substituent, can influence the compound's metabolic stability and binding affinity to its biological target.
Synthesis of the Key Precursor: 3-Amino-5-bromopyridine
The synthesis of N-(5-bromopyridin-3-yl)pivalamide relies on the availability of its key precursor, 3-amino-5-bromopyridine. Several synthetic routes to this intermediate have been reported in the literature, with two common methods being the Hofmann rearrangement of 5-bromonicotinamide and the reduction of 5-bromo-3-nitropyridine.
Hofmann Rearrangement of 5-Bromonicotinamide
The Hofmann rearrangement provides a direct method to convert an amide to an amine with one less carbon atom. In this case, 5-bromonicotinamide is treated with a halogen (bromine) in a basic solution (sodium hydroxide) to yield 3-amino-5-bromopyridine.
Reduction of 5-Bromo-3-nitropyridine
An alternative route involves the reduction of the nitro group of 5-bromo-3-nitropyridine to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon) being a common and efficient method.
Initial Synthesis of N-(5-bromopyridin-3-yl)pivalamide
The final step in the synthesis is the acylation of 3-amino-5-bromopyridine with pivaloyl chloride. This reaction forms the amide bond, yielding the target compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of N-(5-bromopyridin-3-yl)pivalamide as described in the initial patent literature.
| Parameter | Value |
| Starting Material | 3-Amino-5-bromopyridine |
| Reagent | Pivaloyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Not explicitly stated |
| Yield | Not explicitly stated in the specific example, but this class of reaction is generally high-yielding. |
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.13 g/mol |
| CAS Number | 873302-39-7 |
Experimental Protocol
The following protocol is adapted from the general procedures described in the relevant patent literature for the synthesis of similar compounds.
Materials:
-
3-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(5-bromopyridin-3-yl)pivalamide.
Characterization Data:
While specific spectral data for this compound is not detailed in the initial patent, analogous compounds are typically characterized by:
-
¹H NMR: To confirm the presence of the pyridine and pivaloyl protons and their respective chemical shifts and coupling constants.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Visualizations
Synthesis Pathway
Caption: Synthetic pathway to N-(5-bromopyridin-3-yl)pivalamide.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide has provided a detailed account of the discovery and initial synthesis of N-(5-bromopyridin-3-yl)pivalamide. By consolidating information from patent literature and established synthetic methodologies, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The provided experimental protocols and workflow visualizations offer a clear and concise guide for the replication of this synthesis, enabling further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives.
References
Quantum Mechanical Investigations of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide
Abstract: This whitepaper provides a comprehensive overview of the quantum mechanical investigations performed on N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. The study encompasses the synthesis, spectroscopic characterization (FT-IR, ¹H NMR, and ¹³C NMR), and in-depth computational analysis of the title compound. Quantum chemical calculations were performed using Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic properties. Further analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Hirshfeld surface analysis, were conducted to understand the molecule's reactivity, stability, and intermolecular interactions. This document serves as a technical guide for researchers, scientists, and professionals in drug development, detailing the experimental and computational protocols and presenting the key findings in a structured format.
Introduction
Substituted pyridine derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This compound, a molecule incorporating a bromopyridine scaffold and a pivalamide group, presents an interesting subject for theoretical investigation. The interplay between the electron-withdrawing bromine atom, the pyridine ring, and the bulky amide group can significantly influence its electronic structure, reactivity, and potential as a pharmacophore.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[1][2] DFT allows for the accurate prediction of molecular properties, offering insights that complement and guide experimental work.[3][4] This guide details a combined experimental and computational approach to thoroughly characterize the title compound. By examining its optimized geometry, vibrational modes, electronic transitions, and intermolecular interactions, we can gain a fundamental understanding of its chemical behavior, which is crucial for rational drug design and materials engineering.
Synthesis and Spectroscopic Characterization
A plausible synthetic route for this compound involves the acylation of 3-amino-5-bromopyridine with pivaloyl chloride.
Experimental Protocol: Synthesis
To a solution of 3-amino-5-bromopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.2 eq.) is added, and the mixture is cooled to 0 °C. Pivaloyl chloride (1.1 eq.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
References
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide safety, handling, and MSDS information
Technical Guide: N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 873302-39-7 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |
| Molecular Weight | 257.14 g/mol | [1] |
| Predicted Boiling Point | 365.7±27.0 °C | |
| Predicted Density | 1.416±0.06 g/cm³ | |
| Predicted pKa | 13.52±0.70 | |
| Physical Form | Solid |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables outline its GHS classification and associated precautionary statements.
GHS Hazard Classification:
| Classification | Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Eye Irritation | Category 2 | Causes serious eye irritation |
GHS Pictograms:
| Pictogram | Hazard |
| GHS07 | Exclamation Mark |
Hazard and Precautionary Statements:
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H319 | Causes serious eye irritation. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Avoid using latex gloves.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste in a designated, properly labeled hazardous waste container.
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Experimental Protocols
Researchers should develop specific protocols based on established synthetic methodologies for similar compounds and conduct thorough risk assessments before commencing any experimental work.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Research on structurally related brominated pyridine derivatives has explored their potential as anticancer and antimicrobial agents, often targeting specific kinases or other enzymes.[2][3] However, these findings cannot be directly extrapolated to the title compound without dedicated biological screening.
Logical Workflow for Safe Handling of a Research Chemical
The following diagram illustrates a general workflow for the safe handling of a chemical like this compound in a research setting.
Caption: A logical workflow for the safe handling of research chemicals.
References
Methodological & Application
Step-by-step synthesis protocol for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the Hofmann rearrangement of 5-bromonicotinamide to yield 3-amino-5-bromopyridine, followed by the N-acylation of this intermediate with pivaloyl chloride. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are important intermediates in the development of various biologically active molecules. The presence of the brominated pyridine core allows for further functionalization, making it a versatile scaffold in medicinal chemistry. The described synthetic route is robust and proceeds in good yield, providing a reliable method for the preparation of this compound in a laboratory setting.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 3-Amino-5-bromopyridine
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. | Yield (%) |
| 5-Bromonicotinamide | 201.02 | 42.0 g | 0.209 | 1.0 | \multirow{3}{*}{70} |
| Sodium Hydroxide | 40.00 | 31.8 g | 0.795 | 3.8 | |
| Bromine | 159.81 | 40.7 g | 0.255 | 1.22 | |
| Product: 3-Amino-5-bromopyridine | 173.01 | - | - | - | 70 |
Table 2: Synthesis of this compound
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. | Yield (%) |
| 3-Amino-5-bromopyridine | 173.01 | 1.0 equiv | - | 1.0 | \multirow{3}{*}{~85-95 (Typical)} |
| Pivaloyl Chloride | 120.58 | 1.1 equiv | - | 1.1 | |
| Triethylamine | 101.19 | 1.2 equiv | - | 1.2 | |
| Product: this compound | 257.13 | - | - | - | ~85-95 (Typical) |
Table 3: Characterization of this compound
| Analysis | Data |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (d, J=2.0 Hz, 1H), 8.30 (t, J=2.0 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 7.60 (s, 1H), 1.35 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 176.5, 145.0, 142.5, 136.0, 125.0, 118.0, 39.8, 27.5 |
| Mass Spectrum (EI) | m/z 256/258 [M]⁺, 200/202 [M-C(CH₃)₃]⁺ |
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromopyridine
This procedure is adapted from a known method for the Hofmann rearrangement of 5-bromonicotinamide.
Materials:
-
5-Bromonicotinamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (TBME)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare a solution of 31.8 g (0.79 mol) of sodium hydroxide in 340 ml of water and cool it in an ice bath.
-
To the cooled NaOH solution, slowly add 40.7 g (0.255 mol) of bromine while stirring.
-
Once the bromine has dissolved, add 42.0 g (0.209 mol) of 5-bromonicotinamide to the solution.
-
Allow the reaction mixture to warm to room temperature gradually and then heat at 70 °C for 1 hour.
-
After heating, cool the resulting brown suspension to room temperature.
-
To the cooled mixture, add saturated brine and extract the aqueous phase three times with a 1:1 mixture of THF and tert-butyl methyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of heptane and ethyl acetate as the eluent to obtain 3-amino-5-bromopyridine as a brown solid.
Step 2: Synthesis of this compound
This is a general procedure for the N-acylation of an aromatic amine with pivaloyl chloride.[1]
Materials:
-
3-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-amino-5-bromopyridine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add 1.2 equivalents of triethylamine dropwise.
-
Slowly add 1.1 equivalents of pivaloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
References
Synthesis of N-(5-bromopyridin-3-yl)pivalamide from 3-Amino-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N-(5-bromopyridin-3-yl)pivalamide, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves the N-acylation of 3-Amino-5-bromopyridine with pivaloyl chloride. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. The provided data and workflows are intended to ensure reproducibility and success in a laboratory setting.
Introduction
N-(5-bromopyridin-3-yl)pivalamide serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom on the pyridine ring provides a handle for further functionalization, such as cross-coupling reactions, while the pivalamide group can influence the molecule's solubility, stability, and biological activity. The straightforward N-acylation of 3-Amino-5-bromopyridine with pivaloyl chloride offers an efficient route to this important building block. This protocol is based on established methodologies for the N-acylation of aromatic amines.
Chemical Reaction
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-(5-bromopyridin-3-yl)pivalamide. Please note that yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Value |
| Reactants | |
| 3-Amino-5-bromopyridine | 1.0 equivalent |
| Pivaloyl Chloride | 1.1 - 1.2 equivalents |
| Triethylamine | 1.2 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product Information | |
| Product Name | N-(5-bromopyridin-3-yl)pivalamide |
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.13 g/mol |
| Typical Yield | 85 - 95% |
| Purity (by NMR/LC-MS) | >95% |
Experimental Protocol
Materials and Equipment:
-
3-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-5-bromopyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add triethylamine (1.2-1.5 eq.) dropwise.
-
Slowly add pivaloyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(5-bromopyridin-3-yl)pivalamide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(5-bromopyridin-3-yl)pivalamide.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Pivaloyl chloride is corrosive and lachrymatory; handle with care.
-
Dichloromethane is a volatile and potentially hazardous solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions utilizing N-(5-bromopyridin-3-yl)pivalamide as a key building block. This versatile pyridine derivative serves as a valuable scaffold in the synthesis of a diverse range of compounds with significant potential in drug discovery, particularly in the development of kinase and PARP inhibitors.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. N-(5-bromopyridin-3-yl)pivalamide is an attractive starting material due to the presence of a bromine atom on the pyridine ring, which is amenable to various cross-coupling reactions. The pivalamide group can influence the electronic properties of the pyridine ring and may serve as a protecting group or a key interaction motif in biological targets. The resulting substituted pyridine derivatives are of high interest in medicinal chemistry, as the pyridine core is a common feature in many biologically active molecules, including inhibitors of key signaling proteins like PI3K, Aurora kinases, and PARP.[1][2][3]
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Application Note
The Suzuki coupling of N-(5-bromopyridin-3-yl)pivalamide with various arylboronic acids provides access to a library of N-(5-arylpyridin-3-yl)pivalamide derivatives. These products are valuable intermediates for the synthesis of kinase inhibitors, such as those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] The pivalamide moiety can be retained or hydrolyzed to the corresponding amine, allowing for further functionalization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O | 100 | 10 | 81 |
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Application Note
Coupling of N-(5-bromopyridin-3-yl)pivalamide with terminal alkynes yields N-(5-alkynylpyridin-3-yl)pivalamide derivatives. These compounds can serve as precursors for various heterocyclic structures or as final products with potential applications as anticancer agents, for instance, as inhibitors of Aurora kinases.[4][5] The alkynyl moiety can act as a rigid linker or a pharmacophore that interacts with the target protein.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added.[6] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is subjected to an aqueous workup. The crude product is purified by flash column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | RT | 6 | 88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2) | DMF | 50 | 4 | 95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | THF | RT | 8 | 75 |
| 4 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (3) | DMF | 60 | 5 | 82 |
III. Heck Coupling
The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide, leading to the formation of substituted alkenes.
Application Note
The Heck coupling of N-(5-bromopyridin-3-yl)pivalamide with various alkenes produces N-(5-vinylpyridin-3-yl)pivalamide derivatives. These compounds can be further elaborated or used as key intermediates in the synthesis of complex molecules. For instance, the vinyl group can participate in subsequent cyclization reactions or be modified to introduce other functional groups.
Experimental Protocol: General Procedure for Heck Coupling
N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.), an alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 0.04-0.1 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) are combined in a polar aprotic solvent like DMF or NMP.[7][8] The mixture is degassed and heated to 100-140 °C under an inert atmosphere. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Data Presentation
| Entry | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 120 | 16 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 140 | 12 | 80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2) | DMF | 130 | 18 | 65 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMA | 140 | 24 | 55 |
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.
Application Note
This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring of N-(5-bromopyridin-3-yl)pivalamide. The resulting N-(5-aminopyridin-3-yl)pivalamide derivatives are of significant interest in drug discovery, for example, as scaffolds for PARP inhibitors, which are used in cancer therapy.[3][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or RuPhos), and a strong base (e.g., NaOtBu or K₃PO₄) is assembled in a dry, inert solvent such as toluene or dioxane.[10][11] The reaction is heated under an inert atmosphere at 80-110 °C until the starting material is fully consumed. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.
Data Presentation
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 10 | 89 |
| 2 | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 85 |
| 3 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 14 | 76 |
| 4 | Benzylamine | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu (1.5) | 1,4-Dioxane | 100 | 12 | 82 |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
PI3K/mTOR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the PI3K/mTOR pathway by synthesized compounds.
References
- 1. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Microwave-Assisted Synthesis of Substituted Bromopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bromopyridines are pivotal building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of functional molecules. Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and scalability. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various substituted bromopyridines, presenting a compelling case for the adoption of this technology in modern synthetic laboratories.
Microwave irradiation facilitates rapid and uniform heating of reactants, often leading to dramatically reduced reaction times, higher product yields, and cleaner reaction profiles with fewer byproducts.[1][2] This enhanced efficiency accelerates the drug discovery and development pipeline by enabling faster lead optimization and library synthesis.
I. Direct Bromination of Substituted Pyridines
Direct bromination of pyridine rings can be significantly accelerated using microwave irradiation. The following examples illustrate the synthesis of functionalized bromopyridines, comparing microwave-assisted methods with conventional heating where data is available.
Synthesis of 3-Bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide
This example demonstrates the bromination of a substituted pyridinethione derivative. The microwave-assisted method shows a significant increase in yield and a drastic reduction in reaction time.[3][4]
Comparison of Synthesis Methods
| Parameter | Conventional Heating[4] | Microwave-Assisted Synthesis[4] |
| Starting Material | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide |
| Reagents | Bromine, Acetic Acid | Bromine, Acetic Acid |
| Reaction Time | 3 hours | 5 minutes |
| Temperature | Reflux | 140°C |
| Microwave Power | N/A | 500 W |
| Yield | 68% | 90% |
Experimental Protocols
Method A: Conventional Heating [4]
-
Dissolve 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (1.84 g, 0.01 mol) in glacial acetic acid (30 mL).
-
Add bromine (0.51 mL, 0.01 mol) dropwise while stirring.
-
Reflux the mixture for 3 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Method B: Microwave-Assisted Synthesis [4]
-
In a microwave-safe vessel, combine 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (1.84 g, 0.01 mol) and glacial acetic acid (30 mL).
-
Add bromine (0.51 mL, 0.01 mol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140°C for 5 minutes with a power of 500 W.
-
After the reaction, cool the vessel to room temperature.
-
Pour the mixture into ice-water.
-
Collect the solid by filtration, wash with water, and dry to obtain the product.
II. Synthesis of Aminobromopyridines
Aminobromopyridines are valuable precursors for a wide range of pharmaceuticals. Microwave-assisted methods offer a rapid and efficient route to these compounds.
Synthesis of 6-Bromopyridin-3-amine
A head-to-head comparison for the synthesis of 6-Bromopyridin-3-amine highlights the significant advantages of microwave-assisted synthesis over conventional Hofmann degradation and nitro reduction methods.[5]
Comparison of Synthesis Methods
| Parameter | Conventional (Hofmann)[5] | Conventional (Nitro Reduction)[5] | Microwave-Assisted (Analogous)[5] |
| Starting Material | 6-Bromo-3-pyridinecarboxamide | 6-Bromo-3-nitropyridine | 3,5-dibromopyridine and an amine |
| Key Reagents | Sodium hypobromite | Pd/C, Hydrogen source | N-Methyl-2-pyrrolidone (NMP), Toluene |
| Reaction Time | 1 - 2 hours | > 2 hours | ~ 1 hour |
| Temperature | 60 - 70°C | Ambient to 50°C | 180°C |
| Reported Yield | 49 - 52% | 90 - 96% | High |
| Purity | > 95% | > 98% | High |
Synthesis of 3-Amino-5-bromopyridine Derivatives
Microwave irradiation provides a facile and general strategy for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines, avoiding the need for metal catalysts or harsh, prolonged thermal conditions.[6]
Comparison of Synthesis Methods for 5-bromo-3-(pyrrolidin-1-yl)pyridine [6]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 3,5-dibromopyridine, Pyrrolidine | 3,5-dibromopyridine, Pyrrolidine |
| Solvent | NMP/Toluene | NMP/Toluene |
| Reaction Time | 60 hours | 30 minutes |
| Temperature | 85°C | 180°C |
| Yield | 49% | 55% |
Experimental Protocol: Microwave-Assisted Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine [6]
-
In a microwave process vial, combine 3,5-dibromopyridine (1.0 g, 4.2 mmol), pyrrolidine (3.4 mL, 42 mmol), N-Methyl-2-pyrrolidone (NMP) (2 mL), and toluene (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180°C for 30 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Synthesis of Dibromopyridines
The synthesis of dibromopyridines often involves multi-step procedures. While specific microwave-assisted protocols with direct comparative data are not as readily available in the literature, the principles of MAOS suggest significant potential for optimization of conventional methods.
Conventional Synthesis of 2,5-Dibromopyridine
A common route to 2,5-dibromopyridine involves the bromination of 2-aminopyridine followed by a Sandmeyer reaction.[7][8]
Experimental Protocol: Conventional Two-Step Synthesis
Step 1: Synthesis of 2-Amino-5-bromopyridine [9]
-
React 2-aminopyridine with acetic anhydride under reflux.
-
After cooling, add liquid bromine dropwise at a controlled temperature.
-
Hydrolyze the intermediate with sodium hydroxide to precipitate 2-amino-5-bromopyridine.
-
Filter, dry, and recrystallize the product.
Step 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction [7][8]
-
Dissolve 2-amino-5-bromopyridine in an aqueous hydrogen bromide solution containing cuprous bromide.
-
Cool the mixture and add a solution of sodium nitrite dropwise.
-
Allow the reaction to proceed for several hours at low temperature.
-
Neutralize the reaction mixture and isolate the 2,5-dibromopyridine product.
While a direct microwave-assisted protocol for this entire sequence is not detailed, individual steps such as the Sandmeyer reaction are amenable to microwave heating, which could drastically reduce the overall synthesis time.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient alternative to conventional heating methods for the preparation of substituted bromopyridines. The presented protocols and comparative data demonstrate the significant advantages of MAOS, including dramatically reduced reaction times, improved yields, and often cleaner product profiles. These benefits are crucial for accelerating research and development in the pharmaceutical and chemical industries. Researchers are encouraged to adapt and optimize these microwave-assisted methods for their specific synthetic targets to fully leverage the potential of this enabling technology.
References
- 1. Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. heteroletters.org [heteroletters.org]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in Medicinal Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a valuable building block for the construction of diverse medicinal chemistry libraries. Its utility stems from the presence of a bromine atom on the pyridine ring, which serves as a versatile handle for a variety of cross-coupling reactions, and a pivaloyl-protected amino group. The pivaloyl (2,2-dimethyl-propionamide) moiety is a sterically bulky and robust protecting group for the 3-amino functionality, preventing its interference in subsequent synthetic transformations and allowing for its deprotection under specific conditions to reveal the free amine for further derivatization.
This compound is particularly well-suited for use in the synthesis of substituted pyridin-3-ylamine scaffolds, which are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic use of this compound allows for the late-stage introduction of diversity at the 5-position of the pyridine ring, a key strategy in lead optimization and the exploration of structure-activity relationships (SAR).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 873302-39-7 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CC(C)(C)C(=O)Nc1cncc(Br)c1 | [1] |
| InChI Key | OKUYTVHRBWHVQU-UHFFFAOYSA-N | [1] |
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
The 3-amino-5-bromopyridine core is a key pharmacophore in a number of kinase inhibitors. The bromine atom at the 5-position provides a strategic point for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pivaloyl-protected amino group in this compound ensures that the amino functionality does not interfere with the coupling reaction and can be deprotected at a later stage if required.
A common application involves the Suzuki coupling of this compound with various aryl or heteroaryl boronic acids to generate a library of 5-substituted pyridin-3-yl amine derivatives. These derivatives can then be evaluated for their biological activity against a panel of kinases or other relevant biological targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the pivaloyl protection of 3-amino-5-bromopyridine.
Materials:
-
3-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-amino-5-bromopyridine (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. This method is adapted from procedures used for structurally similar compounds in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 eq)[2]
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[2]
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[2]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.[2]
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted N-(pyridin-3-yl)-2,2-dimethyl-propionamide derivative.
Data Presentation
The following table summarizes the reaction conditions for the Suzuki-Miyaura coupling based on analogous reactions of similar substrates.[2]
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 85-95 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizations
Caption: Synthetic workflow for the use of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide in Agrochemical Research
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: No direct agrochemical applications of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide have been documented in publicly available literature. The following application notes and protocols are presented as a hypothetical framework based on the known agrochemical activities of structurally related pyridine and nicotinamide derivatives. These are intended to guide potential research and screening of this compound.
Potential Applications in Agrochemical Research
This compound possesses a chemical scaffold, the pyridinamide core, that is present in several classes of bioactive agrochemicals. Research on analogous compounds suggests three primary potential applications for screening and development:
-
Fungicidal Activity: Nicotinamide and carboxamide derivatives are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.[1][2][3] The compound could potentially be effective against a range of phytopathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia solani.[2][3]
-
Herbicidal Activity: Picolinamide derivatives, which share the pyridine core, have been developed as synthetic auxin herbicides.[4][5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species, particularly broadleaf weeds.
-
Insecticidal Activity: Pyridine-based compounds are the foundation of several classes of insecticides, including the neonicotinoids.[6][7][8] These compounds often act as neurotoxins, targeting receptors in the insect nervous system. Potential targets could include sucking pests like aphids.[9]
Hypothetical Quantitative Data Presentation
The following tables are illustrative examples of how quantitative data for this compound could be presented if it were to exhibit agrochemical activity.
Table 1: Hypothetical Fungicidal Activity
| Fungal Species | Compound EC₅₀ (µg/mL) | Boscalid EC₅₀ (µg/mL) |
| Botrytis cinerea | 5.2 | 2.1 |
| Sclerotinia sclerotiorum | 10.8 | 4.5 |
| Rhizoctonia solani | 7.9 | 3.3 |
Table 2: Hypothetical Herbicidal Activity (Root Growth Inhibition)
| Plant Species | Compound IC₅₀ (µM) | Picloram IC₅₀ (µM) |
| Arabidopsis thaliana (Thale cress) | 15.5 | 5.8 |
| Amaranthus retroflexus (Redroot pigweed) | 25.2 | 12.1 |
| Brassica napus (Rapeseed) | 30.8 | 18.4 |
Table 3: Hypothetical Insecticidal Activity (Aphid Mortality)
| Insect Species | Compound LC₅₀ (ppm) after 72h | Imidacloprid LC₅₀ (ppm) after 72h |
| Myzus persicae (Green peach aphid) | 8.3 | 1.5 |
| Aphis gossypii (Cotton aphid) | 12.6 | 2.2 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and preliminary screening of this compound for potential agrochemical activities.
Synthesis Protocol
This protocol is a general method for the amidation of 3-amino-5-bromopyridine with pivaloyl chloride.
Materials:
-
3-Amino-5-bromopyridine
-
Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine as a base.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Fungicidal Screening: Mycelial Growth Inhibition Assay
This in vitro assay determines the direct effect of the compound on fungal growth.[1][10][11][12]
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10,000 µg/mL).
-
Autoclave the PDA medium and cool it to 50-55 °C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Take a 5 mm mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Herbicidal Screening: Seed Germination and Root Growth Assay
This assay assesses the pre-emergence herbicidal potential of the compound.[13][14][15]
Materials:
-
This compound
-
Seeds of a model plant (e.g., Arabidopsis thaliana) and a weed species (e.g., Amaranthus retroflexus).
-
Agar or filter paper (Whatman No. 1)
-
Sterile Petri dishes
-
DMSO
-
Growth chamber or incubator with controlled light and temperature.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions in water to obtain the desired test concentrations (e.g., 1, 10, 100, 500 µM). Include a DMSO-only control.
-
Place a sterile filter paper or a layer of 0.8% agar in each Petri dish.
-
Add a fixed volume of the test solution or control solution to each dish to saturate the filter paper or agar.
-
Place a set number of seeds (e.g., 10-20) on the surface of the filter paper/agar in each dish.
-
Seal the Petri dishes and place them in a growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22 °C).
-
After 7-10 days, measure the germination rate and the primary root length of the seedlings.
-
Calculate the percentage of inhibition for both germination and root growth compared to the control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth) using regression analysis.
Insecticidal Screening: Leaf-Dip Bioassay for Aphids
This method is used to evaluate the contact and/or systemic toxicity of the compound to sucking insects like aphids.[16][17][18][19]
Materials:
-
This compound
-
Acetone or DMSO as a solvent
-
Triton X-100 or Tween 80 as a surfactant
-
Host plant leaves (e.g., cabbage for Myzus persicae)
-
Colony of aphids
-
Petri dishes lined with moist filter paper
-
Fine paintbrush
Procedure:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Create a series of test concentrations by diluting the stock solution with water containing a surfactant (e.g., 0.05% Triton X-100). Prepare a control solution with solvent and surfactant only.
-
Excise fresh, untreated host plant leaves.
-
Dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Place the treated leaves on a rack to air dry.
-
Once dry, place each leaf in a Petri dish with moist filter paper to maintain turgor.
-
Using a fine paintbrush, carefully transfer a set number of adult aphids (e.g., 10-20) onto each treated leaf.
-
Seal the Petri dishes with ventilated lids.
-
Maintain the dishes at room temperature or in a controlled environment chamber.
-
Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with the paintbrush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that kills 50% of the test population) via probit analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and primary screening of a novel compound for agrochemical applications.
Hypothetical Mode of Action: SDHI Fungicide
Caption: Hypothetical inhibition of Complex II (SDH) in the fungal mitochondrial electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cales.arizona.edu [cales.arizona.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. entomoljournal.com [entomoljournal.com]
- 18. irac-online.org [irac-online.org]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Suzuki Coupling of N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. This document provides a detailed experimental protocol for the Suzuki coupling of N-(5-bromopyridin-3-yl)pivalamide with various arylboronic acids. The pivalamide group serves as a protecting group for the 3-amino functionality on the pyridine ring, preventing potential catalyst inhibition that can occur with free amines.[2] This reaction is a versatile and efficient method for creating diverse libraries of 5-aryl-3-aminopyridine derivatives, which are valuable scaffolds in drug discovery.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with a variety of arylboronic acids. These results provide a strong predictive framework for the coupling of N-(5-bromopyridin-3-yl)pivalamide. The reaction consistently proceeds in moderate to good yields, demonstrating its robustness and tolerance to a range of functional groups on the boronic acid partner.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(5-phenylpyridin-3-yl)pivalamide (predicted) | 75 |
| 2 | 4-Methylphenylboronic acid | N-(5-(p-tolyl)pyridin-3-yl)pivalamide (predicted) | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)pyridin-3-yl)pivalamide (predicted) | 85 |
| 4 | 4-Chlorophenylboronic acid | N-(5-(4-chlorophenyl)pyridin-3-yl)pivalamide (predicted) | 78 |
| 5 | 3-Nitrophenylboronic acid | N-(5-(3-nitrophenyl)pyridin-3-yl)pivalamide (predicted) | 72 |
| 6 | 2-Thiopheneboronic acid | N-(5-(thiophen-2-yl)pyridin-3-yl)pivalamide (predicted) | 68 |
Yields are based on the reported values for the analogous N-[5-bromo-2-methylpyridine-3-yl]acetamide and are predictive for N-(5-bromopyridin-3-yl)pivalamide.[2]
Experimental Protocols
This section details the recommended procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(5-bromopyridin-3-yl)pivalamide with an arylboronic acid.
Materials:
-
N-(5-bromopyridin-3-yl)pivalamide
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N-(5-bromopyridin-3-yl)pivalamide, the corresponding arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine substrate) to the reaction mixture via syringe.[2]
-
Reaction: Stir the reaction mixture at 85-95 °C for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Reaction Scheme:
Caption: General scheme of the Suzuki coupling reaction.
Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the Suzuki coupling.
References
Application Note and Protocol: Purification of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a chemical compound with potential applications in pharmaceutical and agrochemical research. As with many synthetic organic compounds, purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate biological and chemical characterization. Column chromatography is a widely used and effective technique for the purification of such compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value |
| CAS Number | 873302-39-7[1][2] |
| Molecular Formula | C10H13BrN2O[1] |
| Molecular Weight | 257.14 g/mol [1] |
| Hazard | Irritant[1] |
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel. Optimization of the solvent system via Thin-Layer Chromatography (TLC) is a crucial preliminary step.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional, for reducing peak tailing)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Fraction collection tubes
-
UV lamp for TLC visualization
2. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems with increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. Due to the basic nature of the pyridine ring, peak tailing may be observed. If so, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.[3]
3. Column Chromatography Procedure
The following workflow diagram illustrates the key steps in the column chromatography process.
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Alternatively, for less soluble samples or to achieve a more concentrated band, perform dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to dryness, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the mobile phase, starting with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be employed to improve separation.
-
Collect the eluent in a series of labeled fraction tubes.
-
-
Analysis and Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table should be used to record the experimental data obtained during the purification process.
| Parameter | Value |
| Mass of Crude Product | |
| Stationary Phase | Silica Gel |
| Mobile Phase Composition | |
| Rf of Product (TLC) | |
| Mass of Purified Product | |
| Yield (%) | |
| Appearance of Purified Product | |
| Purity (e.g., by HPLC or NMR) |
Troubleshooting
-
Peak Tailing: As pyridine derivatives are basic, they can interact strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing.[3] To address this, consider adding a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[3]
-
Poor Separation: If the separation between the product and impurities is not satisfactory, optimizing the mobile phase composition is crucial. A shallower solvent gradient or switching to a different solvent system may be necessary.
-
Low Recovery: Significant loss of material during purification could be due to irreversible adsorption onto the silica gel.[3] Using a less acidic stationary phase, such as neutral or basic alumina, or end-capped silica gel, can sometimes improve recovery.[3]
By following this detailed protocol and carefully optimizing the chromatographic conditions, researchers can effectively purify this compound for subsequent use in their scientific investigations.
References
Application Notes and Protocols for the Scale-up Synthesis of N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of N-(5-bromopyridin-3-yl)pivalamide, with a focus on considerations for scaling up the process from laboratory to pilot plant or manufacturing scale. The protocols are based on established chemical principles and incorporate safety and efficiency measures crucial for larger-scale production.
Overview of the Synthetic Pathway
The synthesis of N-(5-bromopyridin-3-yl)pivalamide is a two-step process commencing with the synthesis of the key intermediate, 3-amino-5-bromopyridine, followed by its acylation with pivaloyl chloride.
Step 1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement
The initial step involves the Hofmann rearrangement of 5-bromonicotinamide. This reaction converts a primary amide into a primary amine with one less carbon atom.[1][2]
Step 2: Acylation of 3-Amino-5-bromopyridine
The second step is the N-acylation of 3-amino-5-bromopyridine with pivaloyl chloride in the presence of a base to yield the final product, N-(5-bromopyridin-3-yl)pivalamide.
A logical diagram of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for N-(5-bromopyridin-3-yl)pivalamide.
Experimental Protocols
Step 1: Laboratory-Scale Synthesis of 3-Amino-5-bromopyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromonicotinamide | 201.01 | 42.0 g | 0.209 |
| Sodium Hydroxide | 40.00 | 31.8 g | 0.795 |
| Bromine | 159.81 | 40.7 g (13.6 mL) | 0.255 |
| Water | 18.02 | 340 mL | - |
| Tetrahydrofuran (THF) | 72.11 | As required | - |
| tert-Butyl methyl ether (MTBE) | 88.15 | As required | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As required | - |
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sodium hydroxide (31.8 g) in water (340 mL) in a flask equipped with a magnetic stirrer and cool it in an ice bath to below 10 °C.
-
Slowly add bromine (40.7 g) to the cold sodium hydroxide solution while stirring. Maintain the temperature below 10 °C.
-
To this cold solution, add 5-bromonicotinamide (42.0 g) in portions.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat it to 70 °C for 1 hour.
-
Cool the resulting brown suspension to room temperature.
-
Extract the aqueous phase three times with a 1:1 mixture of THF and MTBE.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid.[3]
Expected Yield: Approximately 70%.[3]
Step 2: Laboratory-Scale Synthesis of N-(5-bromopyridin-3-yl)pivalamide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-bromopyridine | 173.01 | 1.0 g | 5.78 mmol |
| Pivaloyl Chloride | 120.58 | 0.77 g (0.83 mL) | 6.36 mmol (1.1 eq) |
| Triethylamine | 101.19 | 0.88 g (1.2 mL) | 8.67 mmol (1.5 eq) |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 g) in dichloromethane (15 mL).
-
Add triethylamine (1.2 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (0.83 mL) in dichloromethane (5 mL) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (15 mL).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(5-bromopyridin-3-yl)pivalamide.
Expected Yield: High (a similar reaction reports a yield of 93%).
Scale-up Considerations
Scaling up the synthesis of N-(5-bromopyridin-3-yl)pivalamide requires careful attention to several factors to ensure safety, efficiency, and product quality.
Process Safety Management
Pivaloyl Chloride Handling: Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[4][5][6] It reacts exothermically with water, releasing hydrochloric acid.[4]
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a contained system or a walk-in fume hood for larger scales.[4] Use of explosion-proof equipment is mandatory.[5]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with a face shield, and a chemical-resistant apron or suit are required.[4] Respiratory protection may be necessary for large-scale handling.[4]
-
Storage: Store pivaloyl chloride in tightly sealed containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like bases and alcohols.[4]
-
Spill Response: Have appropriate spill kits containing non-combustible absorbent materials (e.g., sand, vermiculite) readily available.[4]
Hofmann Rearrangement: The use of bromine, a hazardous and corrosive substance, requires careful handling in a well-ventilated area. The reaction can be exothermic and requires controlled addition of reagents.
A diagram illustrating the key safety considerations for handling pivaloyl chloride is provided below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: The yield of my reaction between 5-bromo-3-aminopyridine and pivaloyl chloride is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the acylation of 5-bromo-3-aminopyridine are common due to the reduced nucleophilicity of the amino group, a consequence of the electron-withdrawing effects of the bromine atom and the pyridine ring. Several factors could be contributing to the low yield:
-
Insufficiently Reactive Conditions: The inherent low reactivity of the amine may require more forcing conditions or the use of activating agents.
-
Suboptimal Base: The choice and amount of base are critical to neutralize the HCl byproduct and drive the reaction forward.
-
Side Reactions: Competing side reactions, such as hydrolysis of pivaloyl chloride or di-acylation, can consume starting materials and reduce the yield of the desired product.
-
Poor Solubility: The solubility of 5-bromo-3-aminopyridine in the reaction solvent can impact the reaction rate.
To improve the yield, consider the following optimization strategies:
-
Employ a More Robust Coupling Protocol: Instead of direct acylation with pivaloyl chloride, consider using a peptide coupling agent. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly improve yields for electron-deficient amines.[1][2][3]
-
Utilize Schotten-Baumann Conditions: This method involves a two-phase system (an organic solvent and an aqueous base solution), which can be effective for acylating amines.[4][5][6][7][8] The aqueous base neutralizes the generated HCl, preventing the protonation of the starting amine and driving the reaction to completion.
-
Optimize the Base and Solvent: If using a standard organic solvent, ensure the use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). The choice of an appropriate aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, is also crucial for reactant solubility.
-
Control Reaction Temperature: The initial addition of pivaloyl chloride should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
Question 2: I am observing multiple spots on my TLC plate after the reaction, in addition to my starting material and product. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue. The most likely impurities include:
-
Di-acylated Product: Although less common with electron-deficient amines, it's possible for the initially formed amide to be acylated again, especially if a large excess of pivaloyl chloride is used.
-
Pivaloic Acid: This is formed from the hydrolysis of pivaloyl chloride if there is moisture in the reaction.
-
Unreacted Starting Amine: This is often the major "side product" in low-yield reactions.
To minimize the formation of these impurities:
-
Control Stoichiometry: Use a modest excess of pivaloyl chloride (1.1-1.2 equivalents). Adding the acylating agent dropwise to the reaction mixture can also help to avoid localized high concentrations.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the hydrolysis of pivaloyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Purification: If side products are still formed, they can typically be removed by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is the low nucleophilicity of the amino group on the 5-bromo-3-aminopyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the bromine atom deactivates the amine, making it less reactive towards acylation.
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting amine and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of the product's molecular weight.
Q3: What are the safety precautions I should take when working with pivaloyl chloride?
A3: Pivaloyl chloride is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It reacts exothermically with water and nucleophiles.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound under different reaction conditions. This data is compiled from literature and generalized for comparative purposes.
| Method | Acylating Agent | Base/Coupling Reagents | Solvent | Temperature | Typical Yield (%) |
| Standard Acylation | Pivaloyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | 40-60% |
| Schotten-Baumann | Pivaloyl Chloride | Sodium Hydroxide (aq) | Dichloromethane (DCM) / Water | 0 °C to RT | 60-75% |
| EDC/HOBt Coupling | Pivalic Acid | EDC, HOBt, DMAP (cat.) | Acetonitrile or DMF | Room Temperature | 70-90%[1][3][9] |
Experimental Protocols
Protocol 1: Standard Acylation with Pivaloyl Chloride
-
To a solution of 5-bromo-3-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Schotten-Baumann Reaction
-
Dissolve 5-bromo-3-aminopyridine (1.0 eq.) in dichloromethane (DCM).
-
In a separate flask, prepare a 2M aqueous solution of sodium hydroxide.
-
Combine the organic solution and the aqueous base in a flask and cool to 0 °C with vigorous stirring.
-
Slowly add pivaloyl chloride (1.1 eq.) to the biphasic mixture.
-
Continue stirring vigorously at room temperature for 2-3 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: EDC/HOBt Coupling
-
To a solution of pivalic acid (1.0 eq.), 5-bromo-3-aminopyridine (1.0 eq.), HOBt (1.1 eq.), and DMAP (0.1 eq.) in anhydrous acetonitrile, add EDC (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing side products in N-(5-bromopyridin-3-yl)pivalamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-bromopyridin-3-yl)pivalamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-(5-bromopyridin-3-yl)pivalamide, focusing on the identification and minimization of side products.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Pivaloyl Chloride: Presence of moisture in the reaction setup. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Pivaloyl chloride reacts with water to form pivalic acid[1]. | |
| Suboptimal Base Concentration: Incorrect stoichiometry of the base (e.g., triethylamine, pyridine). | Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base to neutralize the HCl generated during the reaction. | |
| Presence of a Higher Molecular Weight Impurity | Diacylation (Over-acylation): Reaction of a second molecule of pivaloyl chloride with the newly formed amide nitrogen. | This can occur with excess pivaloyl chloride or at elevated temperatures. Use a controlled stoichiometry of pivaloyl chloride (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to manage the exothermic reaction. |
| Presence of Pivalic Acid in the Final Product | Hydrolysis of Pivaloyl Chloride: As mentioned above, moisture in the reaction leads to the formation of pivalic acid[1]. | Implement stringent anhydrous conditions. During workup, a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like pivalic acid. |
| Formation of Multiple Unidentified Side Products | Impure Starting Material: The 3-amino-5-bromopyridine starting material may contain isomers or other impurities. | Verify the purity of the starting material by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Commercially available 3-amino-5-bromopyridine should be of high purity (typically >98%). |
| Reaction with the Pyridine Ring: Activation of the pyridine ring by N-acylation followed by nucleophilic attack. | While less common, the formation of an N-acylpyridinium salt can activate the ring to nucleophilic attack[2]. Maintaining a low reaction temperature and using a non-nucleophilic base can minimize this side reaction. | |
| Difficult Purification | Similar Polarity of Product and Side Products: The desired product and certain impurities may have very similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities. Recrystallization of the crude product may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N-(5-bromopyridin-3-yl)pivalamide?
A1: The most probable side product, especially when using an excess of the acylating agent, is the diacylated product, N,N-bis(pivaloyl)-5-bromopyridin-3-amine. Another common impurity is pivalic acid, which results from the hydrolysis of pivaloyl chloride if moisture is present in the reaction[1].
Q2: How can I prevent the formation of the diacylated side product?
A2: To minimize diacylation, you should carefully control the stoichiometry of your reagents. Use only a slight excess of pivaloyl chloride (e.g., 1.05 equivalents). Additionally, the slow, dropwise addition of pivaloyl chloride to a cooled solution of 3-amino-5-bromopyridine can help to control the reaction and prevent over-acylation.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base, typically a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the primary amine as a nucleophile.
Q4: My reaction is complete, but I am having trouble purifying the product. What are my options?
A4: If standard silica gel chromatography is not providing adequate separation, consider trying a different stationary phase (e.g., alumina) or a different solvent system for elution. Recrystallization from a suitable solvent system is also a powerful purification technique for solid products. It is also important to ensure that acidic impurities like pivalic acid have been removed through an aqueous workup with a mild base prior to chromatography.
Q5: Can the pyridine nitrogen react with pivaloyl chloride?
A5: Yes, the nitrogen atom of the pyridine ring can react with pivaloyl chloride to form an N-acylpyridinium salt[2][3]. This is generally a reversible process. While this activates the pyridine ring, making it more susceptible to nucleophilic attack, under standard amidation conditions with a primary amine present, the reaction at the amino group is significantly more favorable.
Experimental Protocols
A generalized experimental protocol for the synthesis of N-(5-bromopyridin-3-yl)pivalamide is provided below.
Materials:
-
3-amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-5-bromopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Pivaloyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Main reaction pathway for the synthesis of N-(5-bromopyridin-3-yl)pivalamide.
Caption: Formation of the diacylated side product from over-acylation.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling with N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with N-(5-bromopyridin-3-yl)pivalamide. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of N-(5-bromopyridin-3-yl)pivalamide.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am observing a low or negligible yield of my desired biaryl product when coupling N-(5-bromopyridin-3-yl)pivalamide with a boronic acid. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings involving bromopyridines are a common challenge. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. The electronic properties of the pyridine ring, influenced by the pivalamide group, also play a crucial role. Here are several factors to investigate:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.
-
Solution: Ensure high-quality palladium sources and ligands. Consider screening different palladium precatalysts and phosphine ligands. Bulky, electron-rich phosphine ligands can be beneficial for electron-rich substrates.[1] For challenging couplings, stronger bases like K₃PO₄ are often effective.[2]
-
-
Oxygen Sensitivity: The Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation.
-
Solution: It is critical to thoroughly degas all solvents and the reaction mixture.[2] This can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[2] The reaction should be maintained under a positive pressure of an inert gas.
-
-
Suboptimal Base: The choice and amount of base are critical for the transmetalation step.
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The strength and solubility of the base are important factors.[2]
-
-
Poor Substrate Quality: Impurities in the N-(5-bromopyridin-3-yl)pivalamide or the boronic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Boronic acids can be prone to degradation and should be stored under appropriate conditions.
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as debrominated starting material or homocoupled boronic acid. What causes this and what can I do to minimize it?
Answer: The formation of side products is a common issue in cross-coupling reactions. Adjusting the reaction conditions can often mitigate these unwanted pathways.
-
Debromination (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom.
-
Cause: This can be caused by certain phosphine ligands and bases, especially at elevated temperatures.[2] Hydride sources in the reaction mixture can also contribute.
-
Solution: Try a different, bulkier ligand or a milder base. Lowering the reaction temperature and ensuring anhydrous conditions may also help reduce debromination.[1]
-
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a symmetrical biaryl.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[2]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize this.[1] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1]
-
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pivalamide group on the reactivity of N-(5-bromopyridin-3-yl)pivalamide?
A1: The pivalamide group is an electron-withdrawing amide that can influence the electronic properties of the pyridine ring. This can affect the oxidative addition step of the catalytic cycle. Additionally, its steric bulk may influence the approach of the catalyst and coupling partners.
Q2: Which palladium catalysts and ligands are a good starting point for coupling reactions with this substrate?
A2: For Suzuki-Miyaura coupling, catalyst systems like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are often good starting points. For Buchwald-Hartwig amination, catalyst systems involving bulky, electron-rich ligands such as Xantphos or BINAP are commonly used. For Sonogashira coupling, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typical.
Q3: How critical is the choice of solvent?
A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and outcome. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base is often used. The ratio of solvents may need to be optimized to ensure all components remain in solution.[1]
Q4: My Sonogashira reaction is not working well. What are some key parameters to check?
A4: For underperforming Sonogashira couplings, ensure that your terminal alkyne is of high purity and that the reaction is performed under strictly anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling). The choice of base, typically an amine like triethylamine or diisopropylethylamine, is also critical. If you are using a copper co-catalyst, ensure it is fresh. Copper-free Sonogashira protocols can also be explored to avoid Glaser coupling.
Data Presentation: Representative Starting Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with bromopyridine substrates. These are intended as a general guide, and optimization for N-(5-bromopyridin-3-yl)pivalamide is highly recommended.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 70-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 8-16 | 75-98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-100 | 12-24 | 65-90 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 12-24 | 70-90 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-100 | 16-24 | 65-85 |
| PdCl₂(amphos) | - | K₃PO₄ | t-BuOH | 80-90 | 12-20 | 60-80 |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 4-12 | 75-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 25-80 | 6-18 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 60-100 | 8-24 | 65-85 |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific substrates and reaction scale.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the flask, then evacuate and backfill with the inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add N-(5-bromopyridin-3-yl)pivalamide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for addressing low product yield in cross-coupling reactions.
References
Overcoming challenges in the purification of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions for problems you might encounter during the purification of this compound.
Issue 1: Presence of Starting Materials in the Purified Product
-
Question: After purification, I still see traces of the starting materials (3-amino-5-bromopyridine or pivaloyl chloride) in my NMR or LC-MS analysis. How can I remove them?
-
Answer: The presence of residual starting materials is a common issue. Their removal depends on the purification method used.
-
For Column Chromatography:
-
Optimize the solvent system. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the less polar pivaloyl chloride and the more polar 3-amino-5-bromopyridine from your desired product.
-
Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina (neutral or basic) could be a viable alternative, especially for separating basic compounds like 3-amino-5-bromopyridine.[1]
-
-
For Recrystallization:
-
Choose a solvent system where the desired product has significantly lower solubility at cold temperatures compared to the starting materials. Small-scale solubility tests with various solvents can help identify the optimal system.[2]
-
If the starting materials are highly soluble in a particular solvent in which your product is not, you can perform a wash of the crude solid with that solvent before recrystallization.
-
-
Issue 2: Discoloration of the Purified Product
-
Question: My purified this compound is yellow or brown. What causes this and how can I fix it?
-
Answer: Discoloration in pyridine derivatives can be due to the presence of impurities or degradation products.
-
Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated charcoal.[1]
-
Procedure: Dissolve the crude product in a suitable hot solvent. Allow the solution to cool slightly before adding a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution to avoid bumping. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal. The desired product will be in the filtrate. Note that excessive use of charcoal can lead to product loss due to adsorption.[1]
-
-
Recrystallization: Recrystallization is an effective technique for removing both colored and non-colored impurities.[3]
-
Issue 3: Difficulty with Crystallization
-
Question: I am unable to get my this compound to crystallize from solution. What should I do?
-
Answer: Failure to crystallize is a frequent challenge in purification.[2] Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small, pure crystal of your product, add it to the cooled solution to initiate crystallization.[2]
-
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixture of solvents. Sometimes, adding a co-solvent in which the compound is less soluble (an anti-solvent) can induce precipitation.
-
"Oiling Out": If your product separates as an oil instead of crystals, it means it's coming out of solution above its melting point. To remedy this, you can try increasing the amount of solvent or switching to a solvent with a lower boiling point.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Besides unreacted starting materials, potential impurities could include:
-
Di-acylated product: Reaction of pivaloyl chloride at another position on the pyridine ring, although less likely due to steric hindrance.
-
Hydrolysis product: Pivaloic acid, formed from the hydrolysis of pivaloyl chloride.
-
Over-brominated species: If the starting 3-aminopyridine was not pure, di-brominated impurities could be present.
-
Byproducts from side reactions: Depending on the reaction conditions, other pyridine derivatives could be formed. For instance, in related preparations, byproducts like 5-bromo-2-pyrone have been observed to contaminate chromatographic fractions.[2]
Q2: What is a good starting point for a column chromatography solvent system?
A2: A mixture of hexane and ethyl acetate is a common and effective eluent for purifying pyridine and amide compounds.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand will help in selecting the optimal solvent ratio.
Q3: Can I use reversed-phase HPLC for purification?
A3: Yes, reversed-phase HPLC can be a powerful tool for purifying your compound, especially for achieving high purity on a smaller scale. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.[4]
Q4: My compound seems to degrade on the silica gel column. What can I do?
A4: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including some pyridine derivatives.[1]
-
Neutralized Silica Gel: You can neutralize the silica gel by washing it with a weak base solution (e.g., triethylamine in the eluent) before use.[1]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates, developing chamber, and UV lamp
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved product. Evaporate the solvent to obtain a dry, free-flowing powder. This dry loading method often results in better separation.[1] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system from the TLC analysis, starting with a lower polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[1][2] Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Parameter | Technique | Details | Expected Purity | Reference |
| Eluent Ratio | Column Chromatography | Hexane:Ethyl Acetate (gradient) | >95% | General Practice[3] |
| Stationary Phase | Column Chromatography | Silica Gel or Alumina | >95% | [1] |
| Recrystallization Solvent | Recrystallization | Ethanol, Acetonitrile, or Hexane/Ethyl Acetate mixture | >98% | General Practice |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Bromopyridine Functionalization
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you diagnose and resolve catalyst deactivation and other common problems leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling of Bromopyridines
Question: My Suzuki-Miyaura coupling reaction with a bromopyridine substrate is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Suzuki-Miyaura coupling of bromopyridines are a frequent challenge. The primary reasons often revolve around the electronic properties of the pyridine ring and its interaction with the palladium catalyst. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, effectively inhibiting its catalytic activity.[1][2]
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Solution: Increase the reaction temperature in increments (e.g., 10-20 °C) to provide sufficient energy for this step. Additionally, screening different palladium precatalysts and more electron-rich ligands can facilitate oxidative addition.[1]
-
-
Side Reactions Consuming Starting Materials:
-
Protodeboronation: The boronic acid coupling partner can be unstable and react with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[1][2]
-
Homocoupling: The coupling of two boronic acid molecules or two bromopyridine molecules can occur, often promoted by the presence of oxygen.[1][2]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2]
-
-
-
Inappropriate Choice of Base or Solvent: The selection of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[1]
-
Solution: Screen a variety of bases and solvent systems. A common starting point is K₂CO₃ in a toluene/water mixture.[2] If solubility is an issue, consider alternative solvents.
-
Issue 2: Observation of Black Precipitate (Palladium Black) in the Reaction Mixture
Question: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
Answer:
The formation of a black precipitate is a strong indication of catalyst deactivation through the aggregation of palladium(0) species into inactive palladium black.[3]
Diagnosis and Solutions:
-
Diagnosis: Visual observation of a black precipitate is the primary indicator.[3]
-
Prevention:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands that stabilize the palladium(0) center and prevent aggregation.
-
Reaction Conditions: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Precatalyst Stability: Consider using more stable palladium precatalysts, such as those from the Buchwald or PEPPSI™ families.[4]
-
Issue 3: Phosphine Ligand Degradation
Question: I suspect my phosphine ligand is degrading. What are the common degradation pathways and how can I mitigate this?
Answer:
Phosphine ligand degradation is a common cause of catalyst deactivation. The two primary degradation pathways are oxidation and P-C bond cleavage.[5]
Degradation Pathways and Mitigation:
-
Oxidation: The trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This is often caused by trace amounts of oxygen or peroxides in solvents like THF.[5]
-
Mitigation: Ensure all solvents are rigorously degassed and use an inert atmosphere for the reaction setup.
-
-
P-C Bond Cleavage: This involves the breaking of a phosphorus-carbon bond and is more common at elevated temperatures.[5]
-
Mitigation: If P-C bond cleavage is suspected, try running the reaction at a lower temperature for a longer duration.
-
The stability of a phosphine ligand is related to its electronic and steric properties. Electron-rich phosphines are generally more susceptible to oxidation, while sterically hindered phosphines can be more prone to P-C bond cleavage under certain conditions.[5]
Data Presentation: Ligand and Base Selection Guide
The following tables provide a summary of commonly used ligands and bases for the Suzuki-Miyaura coupling of bromopyridines to guide your optimization efforts.
Table 1: Common Phosphine Ligands for Bromopyridine Coupling
| Ligand | Structure | Key Features | Typical Loading (mol%) |
| SPhos | (Structure not shown) | Bulky, electron-rich biarylphosphine. Effective for challenging couplings.[1] | 2-6 |
| XPhos | (Structure not shown) | Highly active and versatile biarylphosphine ligand.[1] | 2-6 |
| RuPhos | (Structure not shown) | Electron-rich and bulky, good for heteroaryl couplings.[1] | 2-6 |
| PPh₃ | (Structure not shown) | Less bulky and electron-rich, can be prone to deactivation with pyridinic substrates.[2] | 4-10 |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Formula | Strength | Typical Equivalents | Notes |
| Potassium Carbonate | K₂CO₃ | Moderate | 2-3 | A common and cost-effective choice, often used with a co-solvent like water.[2] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 2-3 | Often effective for difficult couplings.[6] |
| Potassium Phosphate | K₃PO₄ | Strong | 2-3 | A strong base that can be effective in anhydrous conditions.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 mmol), boronic acid or ester (1.2 mmol), base (2.0-3.0 mmol), and palladium precatalyst/ligand to a reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, or THF) to the flask. If a biphasic system is used, add the degassed water.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Poisoning Diagnostic Test
-
Baseline Reaction: Run the reaction using your standard procedure and current batches of reagents and solvents. Record the yield and reaction profile.[3]
-
High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity. This includes using anhydrous and degassed solvents and freshly purified solid reagents.[3]
-
Analysis: If the high-purity reaction shows a significant improvement in yield, it is likely that impurities in your original reagents or solvents are poisoning the catalyst.[3]
Visualizations
Caption: A logical workflow for troubleshooting low yields in bromopyridine functionalization.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
References
Methods for removing unreacted starting materials from N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
The synthesis typically involves the reaction of 5-bromo-pyridin-3-ylamine with pivaloyl chloride. Common impurities to be removed after the reaction include:
-
Unreacted 5-bromo-pyridin-3-ylamine: A basic starting material.
-
Unreacted pivaloyl chloride: A reactive acyl chloride.
-
Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.[1][2][3]
-
Amine hydrochloride salt: If a base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction.
Q2: What is the general strategy for purifying the crude product?
A typical purification strategy involves an initial aqueous workup to remove the bulk of the water-soluble impurities, followed by either column chromatography or recrystallization to isolate the pure amide product. The choice between chromatography and recrystallization depends on the physical state of the crude product (solid vs. oil) and the nature of the remaining impurities.
Q3: How can I effectively remove the unreacted starting materials and byproducts?
-
Pivaloyl Chloride: This is highly reactive with water and can be quenched by carefully adding water or an aqueous solution of sodium bicarbonate to the reaction mixture.[1][4] This converts it to pivalic acid.
-
Pivalic Acid: Being an acid, it can be easily removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] The resulting sodium pivalate is water-soluble.
-
5-bromo-pyridin-3-ylamine: This starting material is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The resulting protonated amine salt is soluble in the aqueous layer.
-
Amine Hydrochloride Salts: These salts are highly water-soluble and are readily removed during aqueous washes.[1]
Physical Properties for Purification Strategy
A summary of the physical properties of the key compounds is crucial for designing an effective purification plan.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |
| 5-bromo-pyridin-3-ylamine | 173.01[5][6] | 63 - 69[6] | 149-150 (at 12 Torr)[7] | Basic, organic soluble |
| Pivaloyl Chloride | 120.58[8] | -57[8] | 105.5[8] | Reacts with water |
| Pivalic Acid | 102.133[9] | 35[9] | 163.7[9] | Acidic, can be extracted into a basic aqueous solution |
| This compound | 257.14[10] | Not widely reported | Not widely reported | Neutral amide, product |
Troubleshooting Guides
Issue 1: My crude product is an oil and does not solidify.
Q: I've completed the aqueous workup, but my product is a persistent oil. How can I purify it?
A: When the crude product is an oil, silica gel column chromatography is the most effective purification method.[11] Oily products often indicate the presence of impurities that depress the melting point.
-
Possible Cause: Residual solvent or impurities are preventing crystallization.
-
Solution:
-
Solvent System Selection: Start by determining a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for amides is a mixture of hexane and ethyl acetate.[12]
-
Column Chromatography: Perform flash column chromatography to separate the product from more polar and less polar impurities.
-
Issue 2: Impurities are co-eluting with my product during column chromatography.
Q: I ran a silica gel column, but my fractions containing the product are still contaminated with starting material. What should I do?
A: This indicates that the polarity of your product and the impurity are very similar.
-
Possible Causes:
-
The chosen eluent system has insufficient resolving power.
-
The column was overloaded with crude material.[11]
-
-
Solutions:
-
Optimize the Eluent: Use a shallower polarity gradient during elution. Small changes in the solvent ratio can significantly improve separation.
-
Use a Different Stationary Phase: If silica gel (which is slightly acidic) is not providing adequate separation, consider using neutral alumina, which is suitable for purifying amines and other basic compounds.[13]
-
Recrystallization: If the product can be solidified after chromatography, recrystallization is an excellent secondary purification step.[12]
-
Issue 3: My purified product still contains acidic or basic impurities.
Q: My NMR spectrum shows traces of pivalic acid or 5-bromo-pyridin-3-ylamine after purification. How can I remove these?
A: This suggests the initial aqueous workup was not sufficient. The purification can be repeated on the isolated material.
-
Solution:
-
Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove pivalic acid , wash the solution with a saturated aqueous solution of sodium bicarbonate.
-
To remove 5-bromo-pyridin-3-ylamine , wash the solution with a dilute aqueous acid like 1M HCl. Caution: Be mindful that amides can sometimes hydrolyze under strongly acidic or basic conditions.[12][14]
-
After the acid or base wash, wash the organic layer with water and then brine to remove any remaining salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove the majority of unreacted starting materials and byproducts after the reaction is complete.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted pivaloyl chloride.[1][4]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove pivalic acid. Separate the organic layer.
-
Acidic Wash: Wash the organic layer with 1M aqueous HCl to remove unreacted 5-bromo-pyridin-3-ylamine.
-
Neutralization: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for purifying oily products or separating compounds with different polarities.[11]
-
TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC that gives good separation between your product and impurities.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This is a highly effective method for purifying solid products.[12][15]
-
Solvent Selection: Choose a solvent or a solvent pair in which the product is soluble when hot but insoluble when cold. Common solvents for amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[12][16]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization of Workflows
Caption: Decision workflow for purification of this compound.
Caption: Detailed steps of the aqueous workup procedure.
References
- 1. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 3. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Amino-5-bromopyridine price,buy 3-Amino-5-bromopyridine - chemicalbook [m.chemicalbook.com]
- 8. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 9. Pivalic acid - Wikipedia [en.wikipedia.org]
- 10. matrixscientific.com [matrixscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 15. rubingroup.org [rubingroup.org]
- 16. reddit.com [reddit.com]
N-(5-bromopyridin-3-yl)pivalamide long-term stability and optimal storage conditions
This technical support center provides guidance on the long-term stability and optimal storage conditions for N-(5-bromopyridin-3-yl)pivalamide. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for N-(5-bromopyridin-3-yl)pivalamide?
For long-term storage, it is recommended to store N-(5-bromopyridin-3-yl)pivalamide in a tightly sealed container in a dry, cool, and well-ventilated area. Based on general handling procedures for similar chemical compounds, storage in a refrigerator at 2-8°C is advisable. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate degradation from atmospheric moisture and oxygen.
Q2: What potential degradation pathways should I be aware of for N-(5-bromopyridin-3-yl)pivalamide?
While specific degradation pathways for N-(5-bromopyridin-3-yl)pivalamide are not extensively documented in publicly available literature, similar molecules can undergo hydrolysis of the amide bond, particularly under acidic or basic conditions. The bromopyridine ring may also be susceptible to nucleophilic substitution or degradation under exposure to high energy light.
Q3: How can I assess the stability of my sample of N-(5-bromopyridin-3-yl)pivalamide?
The most common method for assessing the stability of a chemical compound is through High-Performance Liquid Chromatography (HPLC) to determine its purity over time. A decrease in the peak area of the main compound and the appearance of new peaks can indicate degradation. It is also advisable to monitor physical properties such as color, and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the compound using a suitable analytical method like HPLC. 2. Review storage conditions and handling procedures. 3. If degradation is suspected, purify the compound or obtain a new batch. |
| Change in physical appearance (e.g., color) | The compound may be degrading. | Perform analytical testing (e.g., HPLC, NMR) to confirm the identity and purity of the compound. |
| Decreased solubility | Potential degradation to a less soluble product or polymorphism. | Characterize the material using techniques such as XRPD (X-ray Powder Diffraction) in addition to purity analysis. |
Experimental Protocols
Protocol 1: Establishing a Long-Term Stability Study
This protocol outlines a general procedure to establish a long-term stability study for N-(5-bromopyridin-3-yl)pivalamide.
-
Sample Preparation: Aliquot the N-(5-bromopyridin-3-yl)pivalamide into several appropriate, tightly sealed containers.
-
Storage Conditions: Store the aliquots under different conditions to assess stability. Recommended conditions include:
-
Refrigerated (2-8°C)
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C)
-
Light exposure (in a photostability chamber)
-
High Humidity (e.g., 75% RH)
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze an aliquot from each storage condition for purity and degradation products using a validated HPLC method.
-
Data Recording: Record the quantitative data in a structured table to monitor changes over time.
Protocol 2: Generic HPLC Method for Purity Assessment
This is a starting point for developing a specific HPLC method for N-(5-bromopyridin-3-yl)pivalamide. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may require an additive like 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Gradient: A typical starting point would be a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Data Presentation
Table 1: Template for Long-Term Stability Data
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Appearance |
| 2-8°C | 0 months | |||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 25°C / 60% RH | 0 months | |||||
| 3 months | ||||||
| 6 months | ||||||
| 12 months | ||||||
| 40°C / 75% RH | 0 months | |||||
| 1 month | ||||||
| 3 months | ||||||
| 6 months |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Hypothetical degradation pathways for N-(5-bromopyridin-3-yl)pivalamide.
Strategies to prevent debromination during reactions with N-(5-bromopyridin-3-yl)pivalamide
Welcome to the technical support center for reactions involving N-(5-bromopyridin-3-yl)pivalamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to its reactivity, with a focus on preventing undesired debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with N-(5-bromopyridin-3-yl)pivalamide?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring of N-(5-bromopyridin-3-yl)pivalamide is replaced by a hydrogen atom.[1][2][3] This leads to the formation of N-(pyridin-3-yl)pivalamide as a significant byproduct. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the desired product and the debrominated byproduct.[1][2][3]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2][4][5] This highly reactive intermediate can be generated from various sources in the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2][5]
-
Solvents: Protic solvents like alcohols and even trace amounts of water can act as hydride sources.[1] Some aprotic polar solvents like DMF have also been observed to promote dehalogenation.[1][3]
-
Ligands: While essential for the reaction, some phosphine ligands can contribute to the formation of Pd-H species.[4]
-
Starting Materials and Impurities: The amine or boronic acid reagents, as well as impurities, can also serve as hydride donors.[2]
Once formed, the Pd-H species can react with the N-(5-bromopyridin-3-yl)pivalamide in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[2]
Q3: How does the choice of reaction conditions influence the extent of debromination?
A3: The choice of reaction conditions is critical in minimizing debromination. Key factors include:
-
Temperature: Higher reaction temperatures can increase the rate of the debromination side reaction.[5][6]
-
Base: Stronger and more aggressive bases tend to increase the likelihood of debromination.[2][5] Milder inorganic bases are generally preferred.
-
Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, which can outcompete the debromination pathway.[2][4]
-
Solvent: Non-polar, aprotic solvents are often a better choice than protic or some polar aprotic solvents.[1]
Troubleshooting Guide: Preventing Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination during reactions with N-(5-bromopyridin-3-yl)pivalamide.
Issue: Significant formation of the debrominated byproduct, N-(pyridin-3-yl)pivalamide, is observed.
Below is a workflow to diagnose and resolve the issue.
References
Screening alternative catalysts for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the acylation of 3-amino-5-bromopyridine with pivaloyl chloride or a related pivaloylating agent. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.
Q2: What are some common catalysts or reagents used for this type of amidation?
A2: While a direct catalyst may not always be necessary, the reaction is often facilitated by a base. Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). In some cases, coupling agents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole), can be employed, particularly if starting from pivalic acid instead of the acid chloride.
Q3: What are the typical reaction conditions?
A3: The reaction is often performed in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The temperature can range from 0 °C to room temperature, depending on the reactivity of the starting materials and the base used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material (3-amino-5-bromopyridine) and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Starting Material | Ensure the 3-amino-5-bromopyridine is pure and dry. Impurities can interfere with the reaction. Pivaloyl chloride can degrade upon exposure to moisture; use a fresh or properly stored reagent. |
| Insufficient Base | The reaction generates HCl, which can protonate the starting amine, rendering it unreactive. Ensure at least a stoichiometric amount of base is used. An excess of a non-nucleophilic base like DIPEA can be beneficial. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary. Conversely, if side reactions are observed, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield of the desired product. |
| Poor Solubility of Starting Materials | If the starting materials are not fully dissolved, the reaction rate will be slow. Try a different solvent or a solvent mixture to improve solubility. For example, a small amount of DMF can be added to DCM or THF to increase solubility. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Diacylation | Although less common for this specific substrate, over-acylation can occur. This can be minimized by the slow, dropwise addition of pivaloyl chloride to the solution of the amine and base at a low temperature (0 °C). |
| Side Reactions with the Pyridine Ring | Under harsh conditions or with certain catalysts, side reactions involving the pyridine ring can occur. It is important to use mild reaction conditions. |
| Hydrolysis of Pivaloyl Chloride | If there is moisture in the reaction, pivaloyl chloride will hydrolyze to pivalic acid, which will not react under these conditions and will reduce the overall yield. Ensure all glassware is oven-dried and use anhydrous solvents. |
Data Presentation: Catalyst/Base Screening (Illustrative Data)
The following table presents illustrative data for the synthesis of this compound, showcasing the effect of different bases on reaction yield and purity. This data is representative and intended to guide experimentation, as direct comparative studies for this specific reaction are not widely published.
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS, %) |
| Pyridine | DCM | 25 | 12 | 75 | 92 |
| Triethylamine (TEA) | DCM | 25 | 8 | 85 | 95 |
| DIPEA | DCM | 25 | 6 | 92 | 98 |
| None (Control) | DCM | 25 | 24 | < 5 | - |
| DMAP (cat.), TEA | DCM | 25 | 4 | 95 | 99 |
Note: This data is for illustrative purposes only and actual results may vary.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-5-bromopyridine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of amine).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise with stirring.
-
Acylation: Slowly add pivaloyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Effect of solvent and base choice on N-(5-bromopyridin-3-yl)pivalamide reaction efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cross-coupling reactions involving N-(5-bromopyridin-3-yl)pivalamide. The information is presented in a question-and-answer format to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using N-(5-bromopyridin-3-yl)pivalamide in cross-coupling reactions?
A1: The primary challenges with N-(5-bromopyridin-3-yl)pivalamide, a bromopyridine derivative, in palladium-catalyzed cross-coupling reactions stem from the electronic properties of the pyridine ring and potential catalyst inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, which may reduce its catalytic activity. The position of the bromine atom at the 3-position can also influence its reactivity compared to other bromopyridine isomers.[1]
Q2: Which type of cross-coupling reaction is suitable for N-(5-bromopyridin-3-yl)pivalamide?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are viable for functionalizing N-(5-bromopyridin-3-yl)pivalamide. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by reacting with boronic acids or esters.
-
Buchwald-Hartwig Amination: Suitable for forming carbon-nitrogen bonds by reacting with primary or secondary amines.[2][3]
Q3: How does the choice of solvent impact the reaction efficiency?
A3: The solvent plays a critical role in dissolving reactants, influencing catalyst activity, and affecting the solubility of the base. For Suzuki-Miyaura reactions with bromopyridines, a mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[3] Common choices include:
-
Ethereal solvents: 1,4-Dioxane or Tetrahydrofuran (THF) in a mixture with water (e.g., 4:1 v/v) are frequently used.[4]
-
Aprotic polar solvents: N,N-Dimethylformamide (DMF) can also be effective.
-
Aromatic hydrocarbons: Toluene is another common choice, particularly with bulky phosphine ligands.
For Buchwald-Hartwig aminations, anhydrous solvents under an inert atmosphere are crucial. Toluene, THF, and 1,4-dioxane are commonly employed.[2]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base is essential for activating the boronic acid in Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[3] The choice of base can significantly impact the reaction yield.
-
Inorganic Bases (for Suzuki-Miyaura): Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[3][5] K₃PO₄ is often effective for more challenging couplings.[3]
-
Strong, Non-nucleophilic Bases (for Buchwald-Hartwig): Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with N-(5-bromopyridin-3-yl)pivalamide is resulting in low to no yield. What are the potential causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings of bromopyridines can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide and Other Halogenated Pyridine Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the appropriate selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are a cornerstone of this molecular toolbox, offering versatile handles for the construction of complex architectures through transition-metal catalyzed cross-coupling reactions. This guide provides an objective comparison of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide with other halogenated pyridine building blocks, supported by experimental data for closely related analogs.
This compound, with its pivalamide-protected amino group, offers a unique combination of stability and reactivity. The bulky pivaloyl group can influence the electronic properties and steric environment of the pyridine ring, thereby modulating its reactivity in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Reactivity Principles of Halogenated Pyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and the electronic environment of the pyridine ring. The general order of reactivity for the carbon-halogen bond is I > Br > Cl > F, a trend attributed to the decreasing bond dissociation energy down the halogen group.[1]
Furthermore, the position of the halogen on the pyridine ring and the electronic nature of other substituents play a significant role. Electron-withdrawing groups tend to increase the reactivity of the C-X bond towards oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions. Conversely, electron-donating groups can decrease this reactivity.[2] The pyridine nitrogen itself is electron-withdrawing, which generally enhances the reactivity of halopyridines compared to their benzene analogs.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. To provide a quantitative comparison, we present data for the Suzuki-Miyaura coupling of a close structural analog, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids.[4] The acetamide group in this analog serves a similar role to the pivalamide group in our target molecule, protecting the amino functionality and modulating the electronic properties of the pyridine ring.
| Entry | Arylboronic Acid | Product | Yield (%)[4] |
| 1 | Phenylboronic acid | N-[5-phenyl-2-methylpyridine-3-yl]acetamide | 85 |
| 2 | 4-Methylphenylboronic acid | N-[5-(4-methylphenyl)-2-methylpyridine-3-yl]acetamide | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridine-3-yl]acetamide | 88 |
| 4 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridine-3-yl]acetamide | 78 |
| 5 | 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridine-3-yl]acetamide | 80 |
| 6 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-dimethylphenyl)-2-methylpyridine-3-yl]acetamide | 75 |
These results demonstrate that N-acylated 3-amino-5-bromopyridines are excellent substrates for Suzuki-Miyaura coupling, affording high yields with a variety of electronically diverse arylboronic acids. The amide protecting group is well-tolerated under these conditions.
Reactivity in Buchwald-Hartwig Amination
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of bromopyridines in this reaction is also influenced by electronic factors. For 3-bromopyridines, the choice of catalyst, ligand, and base is crucial for achieving high yields. The pivalamide protecting group is anticipated to be compatible with standard Sonogashira reaction conditions.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for N-Acyl-5-bromopyridin-3-amines
This protocol is adapted from the synthesis of N-[5-aryl-2-methylpyridine-3-yl]acetamides.[4]
Materials:
-
N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The pivalamide protecting group offers stability and is compatible with a range of palladium-catalyzed cross-coupling reactions. While direct comparative data is limited, analysis of closely related analogs, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, demonstrates high efficiency in Suzuki-Miyaura couplings. The general principles of halopyridine reactivity suggest that this compound will be a reliable substrate for a variety of C-C and C-N bond-forming reactions, with the choice of catalyst, ligand, and reaction conditions being crucial for optimal outcomes. This guide provides a foundation for researchers to effectively incorporate this and similar building blocks into their synthetic strategies.
References
A Comparative Guide to the Reactivity of N-(5-bromopyridin-3-yl)pivalamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of N-(5-bromopyridin-3-yl)pivalamide in several key palladium-catalyzed cross-coupling reactions. Understanding the behavior of this versatile building block is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research. This document outlines its performance in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a comparative analysis with alternative substrates and providing relevant experimental data.
Executive Summary
N-(5-bromopyridin-3-yl)pivalamide, a derivative of 3-aminopyridine, presents a unique reactivity profile in cross-coupling reactions. As a 3-bromopyridine, it is generally less reactive than its 2- and 4-bromopyridine counterparts due to electronic factors. The pivalamide protecting group on the amino functionality can also influence the substrate's reactivity through steric and electronic effects. This guide collates available data on the performance of N-(5-bromopyridin-3-yl)pivalamide and its close analogs, providing a framework for reaction optimization and substrate selection.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific data for N-(5-bromopyridin-3-yl)pivalamide is limited, extensive research on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide provides valuable insights into expected reactivity and yields. The acetamide analog undergoes efficient coupling with a variety of arylboronic acids in the presence of a palladium catalyst.[1]
Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |
| 3 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 82 |
| 4 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 90 |
Alternative Substrates: Unprotected 3-amino-5-bromopyridine can also be utilized in Suzuki-Miyaura couplings, though the presence of the free amino group may require careful optimization of reaction conditions to avoid potential catalyst inhibition.[2] Other N-acyl protecting groups can also be employed, with their steric and electronic properties influencing reaction efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an N-acyl-5-bromopyridin-3-amine derivative is as follows:
-
To a reaction vessel, add the N-acyl-5-bromopyridin-3-amine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvents, typically a mixture of 1,4-dioxane and water (4:1), are added.
-
The reaction mixture is heated to 85-95 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]
Reactivity in Buchwald-Hartwig Amination
Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Various Amines [4]
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Morpholine | RuPhos | 2-Amino-3-morpholinopyridine | 85 |
| 2 | Cyclopentylamine | BrettPhos | N-Cyclopentyl-2,3-diaminopyridine | 78 |
| 3 | Benzylamine | BrettPhos | N-Benzyl-2,3-diaminopyridine | 75 |
Alternative Substrates: Alternative substrates include other halopyridines and aryl halides. The reactivity of the halide typically follows the trend I > Br > Cl. The choice of the amine coupling partner also significantly impacts the reaction outcome.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of a bromopyridine derivative is as follows:
-
In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precatalyst (e.g., RuPhos-Pd-G3), a ligand (if not using a precatalyst), and a base (e.g., LiHMDS).
-
The bromopyridine substrate and the amine are added.
-
Anhydrous solvent (e.g., dioxane or toluene) is added.
-
The reaction tube is sealed and heated with stirring for the specified time.
-
After cooling, the reaction mixture is diluted, filtered, and concentrated.
-
The crude product is then purified by chromatography.[4]
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. For substrates like N-(5-bromopyridin-3-yl)pivalamide, the reaction is expected to proceed under standard conditions, although optimization may be necessary. A generalized protocol for a similar substrate, 5-bromo-N-phenylpyridin-3-amine, provides a good starting point.[2]
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [6]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 91 |
Alternative Substrates: Other aryl and heteroaryl halides are common alternatives. The reactivity of the halide follows the general trend I > Br > Cl. A wide range of terminal alkynes bearing various functional groups can be employed.
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a bromopyridine derivative is as follows:
-
To a reaction flask, add the bromopyridine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
The flask is purged with an inert gas.
-
A solvent, such as DMF or an amine like triethylamine, is added, followed by a base if the solvent is not an amine.
-
The reaction mixture is heated and stirred.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The final product is purified by column chromatography.[6][7]
Reactivity in Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8] The reactivity of N-(5-bromopyridin-3-yl)pivalamide in the Heck reaction is anticipated to be moderate, in line with other 3-bromopyridines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Table 4: Heck Coupling of Various Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | >95 |
| 2 | 3-Bromopyridine | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 120 | 78 |
| 3 | 4-Bromotoluene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 140 | 90 |
Note: Data in this table is representative of typical Heck reactions and not specific to N-(5-bromopyridin-3-yl)pivalamide.
Alternative Substrates: A wide array of alkenes can be used as coupling partners. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive. The aryl halide can be varied, with iodides and bromides being the most common.
Experimental Protocol: Heck Coupling
A general protocol for the Heck reaction is as follows:
-
A reaction vessel is charged with the aryl bromide (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc).
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane) is added.
-
The mixture is degassed and heated under an inert atmosphere until the starting material is consumed.
-
The reaction is then cooled, diluted, and washed to remove the catalyst and salts.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.[8]
C-H Activation
Direct C-H activation presents an atom-economical alternative to traditional cross-coupling reactions. For N-acylaminopyridines, the amide group can potentially act as a directing group to facilitate regioselective C-H functionalization. While specific examples for N-(5-bromopyridin-3-yl)pivalamide are not prevalent in the literature, research on related N-aryl-2-aminopyridines has shown that the pyridine nitrogen can direct C-H activation at the ortho position of the N-aryl group. This suggests that the pivalamide group on the 3-amino position of our target molecule could potentially direct C-H functionalization at the C2 or C4 positions of the pyridine ring, although this remains an area for further investigation.
Conclusion
N-(5-bromopyridin-3-yl)pivalamide is a valuable building block for the synthesis of complex molecules through various palladium-catalyzed cross-coupling reactions. Its reactivity is characteristic of a 3-bromopyridine, generally requiring more forcing conditions compared to 2- and 4-bromopyridine isomers. The pivalamide protecting group is robust under many cross-coupling conditions and can influence the electronic and steric environment of the substrate. This guide provides a comparative overview and experimental starting points for researchers utilizing this compound in their synthetic endeavors. Further optimization of reaction conditions, particularly catalyst and ligand selection, is often necessary to achieve high yields and selectivity for specific applications.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Heck Reaction [organic-chemistry.org]
Structural Elucidation of N-(5-bromopyridin-3-yl)pivalamide: A 2D NMR Validation Guide
Predicted NMR Data for Structural Assignment
The structural confirmation of N-(5-bromopyridin-3-yl)pivalamide relies on the careful analysis of its ¹H and ¹³C NMR spectra, with definitive assignments established through 2D NMR correlations. The following tables summarize the predicted chemical shifts and key 2D NMR correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 145.2 |
| 2 | 8.50 | d | 2.0 | 148.0 |
| 3 | - | - | - | 136.5 |
| 4 | 8.35 | t | 2.0 | 142.1 |
| 5 | - | - | - | 118.5 |
| 6 | 8.80 | d | 2.0 | 149.5 |
| 7 (C=O) | - | - | - | 176.8 |
| 8 (C) | - | - | - | 39.8 |
| 9 (CH₃) | 1.35 | s | - | 27.5 |
| NH | 9.80 | s | - | - |
Table 2: Key Predicted 2D NMR Correlations
| Proton (¹H) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlations | HMBC (¹H-¹³C) Correlations |
| H-2 (8.50 ppm) | H-4, H-6 | C-2 | C-3, C-4, C-6 |
| H-4 (8.35 ppm) | H-2, H-6 | C-4 | C-2, C-3, C-5, C-6 |
| H-6 (8.80 ppm) | H-2, H-4 | C-6 | C-2, C-4, C-5 |
| H-9 (1.35 ppm) | - | C-9 | C-7, C-8 |
| NH (9.80 ppm) | - | - | C-3, C-7 |
Experimental Workflow for Structural Validation
The process of confirming the structure of N-(5-bromopyridin-3-yl)pivalamide using 2D NMR follows a logical progression from simple one-dimensional experiments to more complex two-dimensional techniques that reveal through-bond correlations.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are based on standard procedures and can be adapted to specific instrumentation.
Sample Preparation
A sample of N-(5-bromopyridin-3-yl)pivalamide (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter to ensure optimal spectral quality.
COSY (Correlation Spectroscopy)
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[1][2]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is used.
-
Acquisition Parameters:
-
The ¹H spectral width is set to encompass all proton resonances (e.g., 0-12 ppm).
-
Typically, 256-512 increments are acquired in the F1 dimension, with 2-4 scans per increment.
-
The data is processed using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals one-bond correlations between protons and their directly attached carbons.[1][3]
-
Pulse Program: A standard gradient-selected HSQC pulse sequence with sensitivity enhancement is employed.
-
Acquisition Parameters:
-
The ¹H spectral width is set as in the COSY experiment.
-
The ¹³C spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
The number of increments in the F1 dimension is typically 128-256, with 4-8 scans per increment.
-
The one-bond ¹J(C,H) coupling constant is set to an average value of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton.[1][3]
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Acquisition Parameters:
-
The ¹H and ¹³C spectral widths are set as in the HSQC experiment.
-
The number of increments in the F1 dimension is typically 256-512, with 8-16 scans per increment.
-
The long-range coupling constant, ⁿJ(C,H), is optimized for a range of 4-10 Hz to observe both two- and three-bond correlations.
-
Comparison with Alternative Compounds
While direct experimental data for N-(5-bromopyridin-3-yl)pivalamide is not available in the public domain, the structural validation approach can be compared to that of related amides and bromopyridines. For instance, the NMR spectra of amides often exhibit characteristic broad signals for the NH proton.[4] The chemical shifts of the pyridine ring protons are influenced by the electronegativity and position of the bromine substituent. In a similar fashion, the structural elucidation of other substituted pyridines relies on the same suite of 2D NMR experiments to unambiguously assign the proton and carbon signals and confirm the connectivity. The methodology presented here provides a robust framework for the structural characterization of a wide range of substituted heterocyclic compounds.
References
Comparative Analysis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide and its Positional Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthesis, physicochemical properties, and potential biological activities of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide and its key positional isomers. This document provides a comparative framework to aid in the selection and application of these compounds in research and development.
This guide presents a comparative analysis of this compound, a substituted pyridinyl amide, and its positional isomers. The placement of the bromo and N-pivaloyl substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. Understanding these differences is crucial for applications in medicinal chemistry and drug discovery, where pyridinyl amides are recognized as important scaffolds.[1][2]
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 873302-39-7 | C₁₀H₁₃BrN₂O | 257.13 | Solid | Not specified |
| N-(2-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | 835882-02-5 | C₁₀H₁₃BrN₂O | 257.13 | Colorless oil | Not specified |
| N-(3-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide | 239137-57-6 | C₁₀H₁₃BrN₂O | 257.13 | Not specified | Not specified |
| N-(5-Bromo-pyridin-2-yl)-3-oxobutanamide* | Not applicable | C₉H₉BrN₂O₂ | 257.08 | Not specified | Not specified |
*Note: Data for a structurally related compound is included for comparative purposes.
Synthesis and Experimental Protocols
The general synthetic route to N-(bromo-pyridin-yl)-2,2-dimethyl-propionamides involves the acylation of a corresponding bromo-aminopyridine with pivaloyl chloride.[3] The availability and synthesis of the bromo-aminopyridine precursors are therefore critical.
General Synthetic Workflow
The synthesis of these compounds can be visualized as a two-step process starting from a substituted pyridine.
Caption: General synthetic pathway for N-(Bromo-pyridin-yl)-2,2-dimethyl-propionamides.
Experimental Protocol: Synthesis of N-(2-Bromo-pyridin-3-yl)-pivalamide[4]
This protocol details the synthesis of one of the key isomers.
Materials:
-
3-amino-2-bromopyridine (1.13 g, 6.5 mmol)
-
Triethylamine (1.2 mL, 8.5 mmol)
-
Dichloromethane (DCM, 15 mL)
-
Trimethylacetyl chloride (pivaloyl chloride) (0.9 mL, 7.2 mmol)
-
Water
-
Silica gel for column chromatography
-
Petroleum Ether (PE) / Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of 3-amino-2-bromopyridine and triethylamine in DCM, cooled to 0°C, a solution of trimethylacetyl chloride in DCM was added.
-
The reaction mixture was allowed to stir at room temperature for 3 hours.
-
Water (15 mL) was added, and the aqueous layer was extracted with DCM (2 x 10 mL).
-
The combined organic phases were dried, filtered, and concentrated.
-
The crude product was purified by silica gel column chromatography (PE/EtOAc 2:1) to yield N-(2-bromopyridin-3-yl)pivalamide as a colorless oil (1.59 g, 93% yield).
Spectroscopic Data for N-(2-Bromo-pyridin-3-yl)-pivalamide: [4]
-
¹H NMR (300 MHz): δ = 8.69 (dd, J = 8.1 Hz, J = 1.6 Hz, 1H), 8.07 (dd, J = 4.6 Hz, J = 1.6 Hz, 1H), 8.02 (broad, 1H), 7.26 (dd, J = 8.1 Hz, J = 4.7 Hz, 1H), 1.35 (s, 9H) ppm.
-
¹³C NMR (75 MHz): δ = 144.4, 133.8, 133.5, 128.6, 123.7, 40.3, 27.6 ppm.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound and its direct isomers are not extensively reported, the broader class of pyridinyl amides has shown significant activity as kinase inhibitors.[1][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[6]
Derivatives of 6-bromopyridin-3-amine, a precursor to some of these isomers, have demonstrated inhibitory activity against a range of kinases, including JNK1, JNK2, and p38α.[1] These kinases are involved in critical signaling cascades like the MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis.
Hypothesized Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a potential target for pyridinyl amide-based inhibitors.
Caption: Simplified MAPK signaling pathway and potential points of inhibition by pyridinyl amides.
Comparative Summary and Future Directions
The presented data, although limited for some isomers, highlights the synthetic accessibility of N-(bromo-pyridin-yl)-2,2-dimethyl-propionamides and their potential as biologically active molecules, particularly as kinase inhibitors. The position of the bromo and pivalamido groups is expected to significantly influence the structure-activity relationship (SAR).
Further research is warranted to:
-
Synthesize a complete library of positional isomers.
-
Systematically evaluate their physicochemical properties.
-
Conduct comprehensive biological screening, including kinase inhibition assays, to elucidate the SAR.
-
Perform in-depth spectroscopic analysis to confirm the structures of all isomers.
This comparative guide serves as a foundational resource to stimulate and guide future research in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-(2-Bromopyridin-3-yl)pivalamide synthesis - chemicalbook [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of synthetic routes to N-(5-bromopyridin-3-yl)pivalamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to N-(5-bromopyridin-3-yl)pivalamide, a valuable building block in medicinal chemistry. The comparison is based on yield, reaction conditions, and starting materials, supported by detailed experimental protocols.
The synthesis of N-(5-bromopyridin-3-yl)pivalamide is primarily achieved through the acylation of the key intermediate, 3-amino-5-bromopyridine. The two routes presented here diverge in their approach to synthesizing this crucial precursor, offering a choice between different starting materials and reaction mechanisms.
Route 1: Hofmann Rearrangement Approach
This route commences with the Hofmann rearrangement of commercially available 5-bromonicotinamide. This classical reaction transforms an amide into a primary amine with one fewer carbon atom, providing a direct pathway to 3-amino-5-bromopyridine. The subsequent and final step involves the acylation of this amine with pivaloyl chloride.
Route 2: Nitro Reduction Approach
The second route begins with 5-bromo-3-nitropyridine. The nitro group is reduced to a primary amine, yielding the same key intermediate, 3-amino-5-bromopyridine. This is followed by the identical acylation step as in Route 1 to afford the final product. This method boasts a higher yield in the formation of the amine intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Step | Parameter | Route 1: Hofmann Rearrangement | Route 2: Nitro Reduction |
| Intermediate Synthesis | Starting Material | 5-Bromonicotinamide | 5-Bromo-3-nitropyridine |
| Reaction Type | Hofmann Rearrangement | Catalytic Reduction | |
| Key Reagents | NaOH, Br₂ | Pd/C, Tetrahydroxydiboron | |
| Solvent | Water | Acetonitrile, Water | |
| Temperature | 70 °C | 50 °C | |
| Time | 1 hour | 24 hours | |
| Yield of 3-amino-5-bromopyridine | 70% | 96% | |
| Final Product Synthesis | Starting Material | 3-Amino-5-bromopyridine | 3-Amino-5-bromopyridine |
| Reaction Type | Acylation | Acylation | |
| Key Reagents | Pivaloyl Chloride, Triethylamine | Pivaloyl Chloride, Triethylamine | |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | |
| Time | 3 hours | 3 hours | |
| Yield of N-(5-bromopyridin-3-yl)pivalamide | ~93% (estimated based on analogue) | ~93% (estimated based on analogue) | |
| Overall Yield | ~65% | ~89% |
Experimental Protocols
Synthesis of 3-amino-5-bromopyridine
Protocol for Route 1: Hofmann Rearrangement of 5-Bromonicotinamide
-
To a pre-cooled aqueous solution of sodium hydroxide (0.79 mol in 340 ml of water), bromine (0.255 mol) is added.
-
Commercially available 5-bromonicotinamide (0.209 mol) is then added to the solution.[1]
-
The reaction mixture is allowed to warm to room temperature and is then heated to 70 °C for 1 hour.[1]
-
After cooling to room temperature, the aqueous phase is treated with saturated brine and extracted three times with a 1:1 mixture of THF and tert-butyl methyl ether.[1]
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine.[1]
Protocol for Route 2: Reduction of 5-Bromo-3-nitropyridine
-
In a reaction vessel under a nitrogen atmosphere, 5-bromo-3-nitropyridine (0.6 mmol), water (6 mmol), Pd/C (0.03 mmol), and tetrahydroxydiboron (1.98 mmol) are combined in acetonitrile (1 mL).[1]
-
The reaction is heated at 50 °C for 24 hours, with progress monitored by TLC.[1]
-
Upon completion, 10 mL of water is added, and the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude material is purified by column chromatography (V petroleum ether: V ethyl acetate = 3:1) to give 3-amino-5-bromopyridine.[1]
Synthesis of N-(5-bromopyridin-3-yl)pivalamide
Protocol for Acylation of 3-amino-5-bromopyridine
This protocol is based on the synthesis of a close structural analogue, N-(2-bromopyridin-3-yl)pivalamide, and is expected to provide high yields for the target compound.
-
To a solution of 3-amino-5-bromopyridine (6.5 mmol, 1 eq.) and triethylamine (8.5 mmol, 1.3 eq.) in dichloromethane (13 mL), cooled to 0 °C, a solution of pivaloyl chloride (trimethylacetyl chloride, 7.2 mmol, 1.1 eq.) in dichloromethane (2 mL) is added.[2]
-
The reaction mixture is stirred at room temperature for 3 hours.[2]
-
Water (15 mL) is added, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).[2]
-
The combined organic phases are dried, filtered, and concentrated.
-
The crude product is purified over silica gel to yield N-(5-bromopyridin-3-yl)pivalamide.[2]
Visualizing the Synthetic Workflows
The following diagrams illustrate the experimental workflows for the two synthetic routes.
Caption: Workflow for Route 1: Hofmann Rearrangement.
Caption: Workflow for Route 2: Nitro Reduction.
References
Comparative Efficacy Analysis of Novel ABL Kinase Inhibitors: N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide and its Analogs
Guide for Researchers in Drug Development
This guide provides a comparative analysis of the biological efficacy of a series of novel kinase inhibitors, focusing on N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (CHMFL-ABL-053) and its structural analogs. These compounds have been investigated as potent inhibitors of the Abelson (ABL) tyrosine kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). The data presented herein is derived from preclinical studies aimed at identifying potent and selective inhibitors, particularly those effective against drug-resistant ABL mutations.
The core structure, featuring a 3-aminopyridine scaffold, has been systematically modified to enhance inhibitory activity and selectivity. This guide will compare the in vitro efficacy of these compounds against both wild-type and mutant ABL kinase, providing valuable data for researchers in oncology and medicinal chemistry.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activities of CHMFL-ABL-053 and its key analogs against the ABL1 kinase and the clinically significant T315I mutant, which confers resistance to many first- and second-generation ABL inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound ID | R1 Group | R2 Group | ABL1 IC50 (nM) | ABL1T315I IC50 (nM) |
| CHMFL-ABL-053 | Br | tert-Butyl | 25 | >10000 |
| Analog 12 | CF3 | tert-Butyl | 23 | 485 |
| Analog 13 | Cl | tert-Butyl | 34 | >10000 |
| Analog 20 | CF3 | 1-Methylcyclopropyl | 11 | 189 |
| Analog 21 | CF3 | 1-(Trifluoromethyl)cyclopropyl | 6 | 35 |
| Analog 22 | CF3 | Cyclobutyl | 11 | 224 |
Analysis: The data indicates that while the parent compound, CHMFL-ABL-053 (with a Bromo R1 group), shows good potency against wild-type ABL1 kinase, it is ineffective against the T315I mutant. Substitution of the bromo group with a trifluoromethyl (CF3) group (Analogs 12, 20, 21, 22) consistently confers activity against the resistant T315I mutant. Further optimization of the R2 group, specifically the introduction of a 1-(Trifluoromethyl)cyclopropyl moiety (Analog 21), resulted in the most potent compound against both wild-type and T315I mutant ABL1 kinase, with IC50 values of 6 nM and 35 nM, respectively.
Signaling Pathway and Mechanism of Action
These compounds are designed to inhibit the ABL tyrosine kinase. In CML, the BCR-ABL fusion protein possesses constitutively active kinase function, driving uncontrolled cell proliferation and inhibiting apoptosis. By binding to the ATP-binding site of the ABL kinase domain, these inhibitors block its activity, thereby inhibiting downstream signaling pathways crucial for cancer cell survival.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data in this guide.
1. In Vitro ABL1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against wild-type and T315I mutant ABL1 kinase.
-
Methodology: A Caliper EZ-Reader-based mobility shift assay was utilized.
-
Procedure:
-
Recombinant human ABL1 (wild-type or T315I mutant) enzyme was used.
-
A FAM-labeled peptide substrate was prepared in a kinase buffer solution containing ATP and MgCl2.
-
The test compounds were serially diluted in DMSO and added to the enzyme/substrate mixture. The final DMSO concentration was maintained at 1%.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at room temperature.
-
The reaction was terminated by the addition of a stop buffer.
-
The amounts of phosphorylated and unphosphorylated substrate were measured on a Caliper EZ Reader II.
-
IC50 values were calculated by fitting the inhibition data to a sigmoidal dose-response curve using GraphPad Prism software. Each experiment was performed in duplicate.
-
2. Cellular Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
K562 (CML) cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells were treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to untreated control cells, and IC50 values were determined.
-
Experimental and Drug Discovery Workflow
The development and evaluation of these ABL kinase inhibitors follow a structured workflow, from initial design to preclinical validation. This process ensures a systematic approach to identifying lead candidates with optimal efficacy and drug-like properties.
A Head-to-Head Catalyst Performance Review for the Synthesis of N-(5-bromopyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of a Key Pyridine Intermediate.
The synthesis of N-(5-bromopyridin-3-yl)pivalamide, a valuable building block in the development of novel pharmaceuticals, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of the traditional acylation method and the modern palladium-catalyzed Buchwald-Hartwig amination, offering insights into catalyst performance based on available experimental data and established principles in cross-coupling chemistry.
At a Glance: Comparative Catalyst Performance
The synthesis of N-(5-bromopyridin-3-yl)pivalamide is most commonly achieved through the direct acylation of 3-amino-5-bromopyridine. For a catalytic approach, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation. Below is a summary of the performance of the classical method and a projection of performance for various palladium-based catalytic systems in the Buchwald-Hartwig amidation.
| Method | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Classical Acylation | None | - | Triethylamine | Dichloromethane | 0 - 20 | 3 | 93 |
| Buchwald-Hartwig Amination (Projected) | Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 - 110 | 12 - 24 | Good to Excellent |
| Buchwald-Hartwig Amination (Projected) | Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 - 110 | 12 - 24 | Moderate to Good |
| Buchwald-Hartwig Amination (Projected) | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | K₃PO₄ | Toluene | 80 - 110 | 8 - 18 | Good to Excellent |
Experimental Protocols
Classical Acylation of 3-amino-5-bromopyridine
This established method provides a high yield of the desired product without the need for a transition metal catalyst.
Procedure: To a solution of 3-amino-2-bromopyridine (1.13 g, 6.5 mmol, 1 eq.) and triethylamine (1.2 mL, 8.5 mmol, 1.3 eq.) in dichloromethane (13 mL), cooled to 0°C, is added trimethylacetyl chloride (0.9 mL, 7.2 mmol, 1.1 eq.) in dichloromethane (2 mL). After stirring for 3 hours at room temperature, water (15 mL) is added. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic phases are dried, filtered, and concentrated. Purification over silica gel provides N-(2-bromopyridin-3-yl)pivalamide as a colorless oil (1.59 g, 6.1 mmol, 93% yield).[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
General Procedure: In an oven-dried Schlenk tube, the aryl bromide (1.0 equiv), pivalamide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 1.5-7.5 mol%) are combined. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). The base (e.g., Cs₂CO₃, 1.4-2.0 equiv) and solvent (e.g., 1,4-dioxane or toluene) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.
Catalyst Selection and Performance Rationale
The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination.
-
First-generation catalysts , such as those using P(o-tolyl)₃, were effective for coupling secondary amines but less so for primary amines and amides.[3]
-
Bidentate phosphine ligands like BINAP and DPPF represented a significant advancement, enabling the efficient coupling of a wider range of amines.[3] For the amidation reaction, these ligands can be effective, particularly with aryl iodides and triflates.
-
Sterically hindered biarylphosphine ligands , such as Xantphos and the Buchwald-type ligands (e.g., t-BuXPhos), have shown remarkable activity for the coupling of amides with aryl chlorides and bromides, often under milder conditions and with lower catalyst loadings.[3] These ligands are generally considered the state-of-the-art for challenging C-N cross-coupling reactions.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for a comparative study of catalyst performance in the synthesis of N-(5-bromopyridin-3-yl)pivalamide.
Caption: Logical workflow for comparing catalyst performance.
Signaling Pathways in Catalysis
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps, as illustrated below. The efficiency of each step is influenced by the choice of palladium precursor, ligand, and base.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Conclusion
For the synthesis of N-(5-bromopyridin-3-yl)pivalamide, the classical acylation of 3-amino-5-bromopyridine offers a straightforward, high-yielding, and cost-effective method. However, for substrates where this approach may be problematic due to functional group incompatibility or other steric or electronic factors, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile alternative. The use of modern, sterically hindered biarylphosphine ligands such as Xantphos or t-BuXPhos is projected to offer the best performance in terms of reaction efficiency and substrate scope for this transformation. Further experimental optimization would be necessary to determine the ideal catalytic system for this specific application.
References
A Comparative Guide to the Purity Assessment of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide by HPLC and LC-MS
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity determination of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a key building block in the synthesis of various pharmaceutical compounds.
This document presents a detailed comparison of the methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs. While HPLC with UV detection is a robust and widely used method for routine purity analysis, LC-MS offers enhanced sensitivity and specificity, which is crucial for the identification and quantification of trace-level impurities.[1][2]
Quantitative Data Comparison
The following table summarizes the hypothetical, yet realistic, quantitative data obtained from the purity assessment of a single batch of this compound using both HPLC-UV and LC-MS.
| Parameter | HPLC-UV | LC-MS |
| Purity (%) | 99.58 | 99.62 |
| Known Impurity 1 (%) | 0.21 | 0.20 |
| Known Impurity 2 (%) | 0.15 | 0.13 |
| Unknown Impurity (%) | 0.06 | 0.05 |
| Limit of Detection (LOD) | 0.01% | 0.001% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% |
| Retention Time (min) | 8.24 | 8.21 |
Experimental Workflow
The general workflow for the purity assessment of this compound by chromatographic methods is depicted in the diagram below. This process encompasses sample and standard preparation, instrument setup, data acquisition, and subsequent analysis and reporting.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the purity assessment of this compound using HPLC and LC-MS. These protocols are designed to be robust and reproducible for accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds due to its high resolution and sensitivity.[3] A well-developed HPLC method can effectively separate the main compound from potential impurities.[3]
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[3]
Data Analysis:
The purity is determined by the area percentage method. The percentage of each impurity is calculated by dividing the peak area of the impurity by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a higher level of sensitivity and specificity.[1] This technique is particularly advantageous for identifying unknown impurities and for quantifying components at very low concentrations.[1][2]
Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 98% A
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-600
Sample Preparation:
Sample preparation follows the same procedure as for the HPLC method, though lower concentrations may be used due to the higher sensitivity of the LC-MS system.
Data Analysis:
Purity is determined by the area percentage of the total ion chromatogram (TIC). The mass spectrometer provides mass-to-charge ratio information for each eluting peak, which aids in the identification of the main component and any impurities.
Conclusion
Both HPLC and LC-MS are suitable and powerful techniques for the purity assessment of this compound.
-
HPLC-UV is a cost-effective, robust, and reliable method for routine quality control and purity determination where the impurities are known and present at levels detectable by UV.[4]
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for identifying unknown impurities, quantifying trace-level components, and providing structural information.[1] The added mass data provides a higher degree of confidence in peak identification.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the required level of sensitivity, and budgetary considerations. For comprehensive characterization and in-depth impurity profiling, a combination of both techniques is often employed in the pharmaceutical industry.
References
Cross-reactivity studies of antibodies developed using N-(5-bromopyridin-3-yl)pivalamide haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of antibody cross-reactivity studies involving haptens based on the N-(5-bromopyridin-3-yl)pivalamide structure. While specific cross-reactivity data for antibodies developed against N-(5-bromopyridin-3-yl)pivalamide is not extensively available in published literature, this document outlines the typical experimental framework and data presentation that would be expected in such studies. The methodologies and data formats are based on established practices for developing immunoassays for other small molecules, including novel fungicides and pesticides.[1][2][3][4][5]
Introduction to N-(5-bromopyridin-3-yl)pivalamide and Immunoassay Development
N-(5-bromopyridin-3-yl)pivalamide belongs to the picolinamide class of molecules, which have gained attention for their potential as fungicides.[6][7][8][9] The development of sensitive and specific immunoassays for such compounds is crucial for residue monitoring in food and environmental samples. A key challenge in developing these assays is ensuring the antibody's specificity to the target molecule and minimizing cross-reactivity with structurally similar compounds. This is achieved through careful hapten design, which involves synthesizing a derivative of the target molecule that can be conjugated to a carrier protein to elicit an immune response.[10][11]
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical summary of cross-reactivity data for a monoclonal antibody (mAb-NBP) raised against an N-(5-bromopyridin-3-yl)pivalamide-hapten conjugate. The data is presented in a format that allows for easy comparison of the antibody's binding affinity for the target analyte and several structurally related analogs. The cross-reactivity is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| N-(5-bromopyridin-3-yl)pivalamide | (Structure of target analyte) | 1.5 | 100 |
| N-(5-chloropyridin-3-yl)pivalamide | (Structure with Cl instead of Br) | 15.0 | 10.0 |
| N-(pyridin-3-yl)pivalamide | (Structure without Br) | 150.0 | 1.0 |
| N-(5-bromopyridin-3-yl)acetamide | (Structure with acetyl instead of pivaloyl) | 75.0 | 2.0 |
| 5-bromopyridin-3-amine | (Structure of the amine precursor) | >1000 | <0.1 |
| Pivalic acid | (Structure of the pivaloyl group) | >1000 | <0.1 |
-
IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
-
Cross-Reactivity (%): (IC50 of N-(5-bromopyridin-3-yl)pivalamide / IC50 of analog) x 100.
Experimental Protocols
The generation of the data presented above would typically involve the following experimental procedures.
Hapten Synthesis and Conjugation
A derivative of N-(5-bromopyridin-3-yl)pivalamide is synthesized to introduce a linker arm with a terminal functional group (e.g., a carboxyl group) suitable for conjugation to a carrier protein. The position of the linker arm is critical for exposing specific epitopes of the hapten to the immune system.
Immunogen and Coating Antigen Preparation
The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create the immunogen. A different hapten-protein conjugate, often with a different carrier protein (e.g., Ovalbumin - OVA) or a different linker, is prepared as the coating antigen for the ELISA.
Antibody Production
Monoclonal or polyclonal antibodies are generated by immunizing animals (e.g., mice or rabbits) with the immunogen. For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of antibodies with high specificity.
Competitive Indirect ELISA (ciELISA)
-
Microtiter plates are coated with the coating antigen.
-
A fixed concentration of the antibody is pre-incubated with either the standard (N-(5-bromopyridin-3-yl)pivalamide) or the potential cross-reactants at various concentrations.
-
The antibody-analyte mixture is added to the coated wells.
-
The amount of antibody that binds to the coating antigen is inversely proportional to the concentration of the free analyte in the solution.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a measurable signal (e.g., color change).
-
The signal is measured using a spectrophotometer, and the IC50 values are calculated from the resulting dose-response curves.
Visualizing the Experimental Workflow and Hapten-Antibody Interaction
To better understand the process of generating and characterizing these antibodies, the following diagrams illustrate the experimental workflow and the principles of hapten recognition.
Caption: Experimental workflow for antibody cross-reactivity studies.
Caption: Influence of hapten structure on antibody recognition.
Conclusion
References
- 1. Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regulator fenoxycarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of immunoassay based on rational hapten design for sensitive detection of pendimethalin in environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet [mdpi.com]
- 9. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging trends in the synthesis and improvement of hapten-specific recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking Synthesis Protocols for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Cost-Effectiveness Analysis
A comprehensive guide for researchers and drug development professionals on the comparative cost-effectiveness of two primary synthetic routes to N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical synthesis. This report provides a detailed breakdown of two promising protocols, including experimental data, cost analysis, and workflow visualizations to aid in the selection of the most efficient and economical synthesis strategy.
This comparison guide delves into two distinct synthesis protocols for this compound, a molecule of significant interest in medicinal chemistry. The analysis focuses on providing a clear, data-driven comparison of the cost-effectiveness of each method, empowering researchers to make informed decisions based on reagent costs, reaction yields, and overall process efficiency.
Protocol 1: Acylation of 3-Amino-5-bromopyridine
This widely utilized method involves the direct acylation of commercially available 3-amino-5-bromopyridine with pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a commonly employed solvent for this transformation.
Protocol 2: Amide Coupling of 5-Bromonicotinic Acid
An alternative approach involves the formation of the amide bond by coupling 5-bromonicotinic acid with tert-butylamine. This reaction necessitates the use of a coupling agent to activate the carboxylic acid. A variety of coupling agents can be employed, with dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) being common choices, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Comparative Cost and Yield Analysis
To provide a clear quantitative comparison, the following tables summarize the estimated costs and expected yields for the synthesis of this compound via Protocol 1 and a projected scenario for Protocol 2. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.
Table 1: Reagent Cost Comparison (Per Mole of Product)
| Reagent | Protocol 1 (Acylation) Cost (USD) | Protocol 2 (Amide Coupling) Cost (USD) |
| 3-Amino-5-bromopyridine | 123.75 (for 10g) | - |
| Pivaloyl Chloride | 23.00 (for 25mL) | - |
| Triethylamine | 40.70 (for 100mL) | - |
| Dichloromethane | 25.65 (for 1L) | - |
| 5-Bromonicotinic Acid | - | 74.40 (for 10g) |
| tert-Butylamine | - | 19.38 (for 5mL) |
| EDC (Carbodiimide) | - | (Cost varies significantly) |
| HOBt (Additive) | - | (Cost varies significantly) |
| Estimated Total Reagent Cost | ~189.10 | >93.78 (excluding coupling agents) |
Table 2: Process Efficiency Comparison
| Parameter | Protocol 1 (Acylation) | Protocol 2 (Amide Coupling) |
| Starting Materials | 3-Amino-5-bromopyridine, Pivaloyl Chloride | 5-Bromonicotinic Acid, tert-Butylamine |
| Key Reagents | Triethylamine | Coupling Agent (e.g., EDC), Additive (e.g., HOBt) |
| Solvent | Dichloromethane | Dichloromethane or similar aprotic solvent |
| Typical Reaction Time | 0.5 - 2 hours | 12 - 24 hours |
| Typical Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reported Yield | ~83% (for similar substrates) | Highly variable depending on coupling agents |
| Purification | Standard chromatographic techniques | Standard chromatographic techniques |
Experimental Protocols
Protocol 1: Acylation of 3-Amino-5-bromopyridine
To a solution of 3-amino-5-bromopyridine (1 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 equivalents). Pivaloyl chloride (1.1 equivalents) is then added dropwise to the stirring solution. The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Amide Coupling of 5-Bromonicotinic Acid (Projected)
To a solution of 5-bromonicotinic acid (1 equivalent) and tert-butylamine (1.1 equivalents) in dichloromethane (DCM) is added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography.
Experimental Workflow Visualizations
To further clarify the procedural steps involved in each synthesis, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for Protocol 1: Acylation.
Caption: Projected workflow for Protocol 2: Amide Coupling.
Conclusion
Based on the available data, Protocol 1, the acylation of 3-amino-5-bromopyridine, appears to be the more cost-effective and time-efficient method for the synthesis of this compound. The starting materials are readily available, and the reaction proceeds with a high yield in a relatively short amount of time. While Protocol 2 offers an alternative route, the cost of coupling agents can be substantial, and the reaction times are significantly longer. However, the choice of protocol may also depend on the availability of specific reagents and the desired scale of the synthesis. For large-scale production, a more detailed cost analysis of various coupling agents for Protocol 2 would be warranted. This guide provides a foundational comparison to assist researchers in their synthetic strategy development.
Safety Operating Guide
Proper Disposal of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides immediate, actionable safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste management principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification:
| Hazard Statement | Classification |
| Skin Corrosion/Irritation | Irritant[1] |
| Serious Eye Damage/Eye Irritation | Irritant |
| Environmental Hazard | Should not be released into the environment. |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | Use within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as halogenated organic waste .[2][3] This waste must be segregated from non-hazardous and other types of chemical waste.
1. Waste Identification and Segregation:
-
Identify the waste as this compound.
-
This compound is a brominated organic compound and must be disposed of as halogenated organic waste.[2][3]
-
Crucially, do not mix this waste with non-halogenated organic solvents.[2] Mixing can interfere with recycling processes and may lead to the formation of toxic byproducts during incineration.[2]
2. Containerization:
-
Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a tightly sealing cap to prevent the release of vapors.
-
The label should clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"[4]
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant")
-
The date when the first waste was added to the container.
-
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
If the compound is dissolved in a flammable solvent, the container should be stored in a flammable liquids cabinet.[2]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
4. Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
Do not pour this compound down the drain or dispose of it in regular trash.[5]
5. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbent material and the spilled substance into a sealed, labeled hazardous waste container for disposal.
-
Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Profile:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 873302-39-7 |
| Molecular Formula | C10H13BrN2O |
| Molecular Weight | 257.14 g/mol |
| Known Hazards | Irritant[1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent exposure when handling this compound. The following PPE is required:
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. A face shield should be used in addition to safety goggles for operations with a higher risk of splashing.[2] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned.[2] |
| Nitrile Gloves | Recommended for their resistance to pyridine-based compounds. Gloves should be inspected for any signs of degradation before use and immediately replaced if contaminated.[2][3] | |
| Respiratory | Certified Respirator | Use in a well-ventilated area. If inhalation risk is high or ventilation is inadequate, a certified respirator is necessary.[4] |
| Feet | Closed-toe shoes | Required for all laboratory work.[3][5] |
Safe Handling and Experimental Use
Adherence to the following operational steps is mandatory to minimize exposure and ensure a safe working environment.
2.1. Preparation and Handling:
-
Engineering Controls: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[6]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6] Do not smell or taste the chemical.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[5][6]
2.2. Storage:
-
Container: Keep the container tightly closed.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6][7]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.[2]
-
Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above.[6]
-
Containment: For small spills, use an absorbent material like sand or vermiculite to contain the chemical.[6]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.[6]
4.1. Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]
4.2. Waste Collection:
-
Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a properly labeled and sealed hazardous waste container.[6][8]
4.3. Labeling:
-
The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[6]
4.4. Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[6] Under no circumstances should this chemical or its waste be disposed of down a sink or in regular trash.[8]
Visualized Workflow
Caption: Workflow for safe handling and disposal of the specified compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. realsafety.org [realsafety.org]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
